2-Tetrahydrofurfuryl isothiocyanate
Description
The exact mass of the compound 2-(Isothiocyanatomethyl)tetrahydrofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Tetrahydrofurfuryl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tetrahydrofurfuryl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(isothiocyanatomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c9-5-7-4-6-2-1-3-8-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIFTGMGITVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958021 | |
| Record name | 2-(Isothiocyanatomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36810-87-4 | |
| Record name | 2-Tetrahydrofurfuryl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Isothiocyanatomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ISOTHIOCYANATOMETHYL)TETRAHYDROFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Safety and Handling of 2-Tetrahydrofurfuryl Isothiocyanate
Executive Summary & Compound Identity
2-Tetrahydrofurfuryl isothiocyanate (2-THF-ITC) is a specialized electrophilic building block used primarily in the synthesis of heterocyclic compounds and the investigation of chemopreventive mechanisms. Unlike common reagents, its safety profile is dominated by the high reactivity of the isothiocyanate (
This guide moves beyond standard Safety Data Sheet (SDS) compliance, offering a mechanistic understanding of the compound's hazards to establish self-validating safety protocols.
Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Data | Relevance to Safety |
| Chemical Name | 2-Tetrahydrofurfuryl isothiocyanate | Primary Identifier |
| CAS Number | 33926-82-2 (Alt: 36810-87-4) | Registry verification |
| Molecular Formula | Stoichiometry calculations | |
| Molecular Weight | 143.21 g/mol | Dosage/Molarity |
| Boiling Point | ~123°C (at 18 mmHg) | Low volatility risk at RT, high risk during distillation |
| Density | 1.12 g/cm³ | Sinks in water; forms lower layer in aqueous extractions |
| Flash Point | >110°C (Closed Cup) | Combustible, not highly flammable |
| Solubility | DMSO, Chloroform, Ethyl Acetate | Lipophilic; penetrates skin rapidly |
| Appearance | Colorless to pale yellow liquid | Visual purity indicator (darkening indicates decomposition) |
Hazard Identification: The Electrophilic Mechanism
Standard H-codes (H315, H319, H335) describe symptoms, but effective safety requires understanding the mechanism.
The "Lachrymator" Effect
Like its structural analog Allyl Isothiocyanate (AITC), 2-THF-ITC is a potent lachrymator .
-
Mechanism: The electrophilic carbon of the isothiocyanate group covalently modifies TRPA1 ion channels on sensory nerve endings in the cornea and respiratory tract via nucleophilic attack by cysteine residues.
-
Operational Consequence: Exposure results in immediate, debilitating tearing and respiratory distress, often before odor detection thresholds are met.
Skin Permeation & Sensitization
The tetrahydrofuran (THF) moiety acts as a lipophilic carrier, facilitating rapid dermal absorption. Once intracellular, the isothiocyanate group conjugates with intracellular proteins (glutathione depletion), leading to:
-
Contact Dermatitis: Immediate irritation.
-
Sensitization: Repeated exposure can induce hapten-mediated immune responses, leading to permanent allergic sensitization.
Operational Protocols: A Self-Validating System
Safety in the laboratory is not about "being careful"; it is about designing workflows where failure is visible and contained.
A. Engineering Controls (The Primary Barrier)
-
Mandatory: All handling of neat 2-THF-ITC must occur within a certified chemical fume hood.
-
Velocity Check: Ensure face velocity is >100 fpm (0.5 m/s) before opening the vial.
-
Trap Setup: When removing solvent under vacuum (e.g., rotovap), use a liquid nitrogen cold trap. Isothiocyanates can bypass standard condenser coolants and contaminate vacuum pump oil.
B. Personal Protective Equipment (PPE)[8]
-
Glove Selection: Standard nitrile gloves provide insufficient protection against prolonged contact with isothiocyanates due to the carrier solvent effect of the THF ring.
-
Recommendation: Double-gloving (Nitrile inner / Laminate or Butyl outer) is required for handling neat liquid.
-
Change Schedule: Immediately upon splash contact.
-
-
Respiratory: If work outside a hood is unavoidable (e.g., spill cleanup), a full-face respirator with organic vapor (OV) cartridges is mandatory.
C. Decontamination & Quenching (The "Kill" Step)
-
The Principle: Do not wash isothiocyanates down the drain. You must chemically destroy the electrophilic core.
-
The Quench Solution: A mixture of Ammonia (aq) and Methanol (1:1) .
-
Mechanism: Ammonia acts as a sacrificial nucleophile, attacking the isothiocyanate carbon to form a stable, non-volatile thiourea derivative.
Visualization: The Decontamination Workflow
Figure 1: Chemical decontamination workflow converting the volatile isothiocyanate into a stable thiourea.
Emergency Response Logic
In the event of a spill or exposure, immediate action must be guided by logic, not panic.
Spill Decision Matrix ( < 5 mL vs > 5 mL)
-
Minor Spill (< 5 mL):
-
Major Spill (> 5 mL):
-
Evacuate the lab immediately. The lachrymatory effect will overwhelm standard HVAC capabilities.
-
Trigger fire alarm/hazmat response.
-
Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).
-
Visualization: Safety Decision Logic
Figure 2: Decision matrix for immediate response to 2-THF-ITC exposure events.
Synthesis & Reactivity Context
Understanding why this compound is used helps researchers anticipate its behavior.
Primary Application: Heterocycle Synthesis
2-THF-ITC is frequently employed to synthesize thiourea derivatives, which are then cyclized into thiazoles or thiadiazoles.
-
Reaction Note: The reaction with amines is exothermic. When scaling up (>10g), add the amine dropwise to the isothiocyanate solution at 0°C to prevent thermal runaway or vaporization of the ITC.
Storage Stability[11]
-
Moisture Sensitivity: The
group hydrolyzes slowly in the presence of moisture to form the corresponding amine (tetrahydrofurfurylamine) and COS (Carbonyl Sulfide gas). -
Storage Protocol: Store under Argon/Nitrogen at 2–8°C. If the liquid turns cloudy or develops a "fishy" amine odor, significant hydrolysis has occurred.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204044, 2-Tetrahydrofurfuryl isothiocyanate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Isothiocyanates and their reaction products. Retrieved from [Link]
-
World Health Organization (WHO). General Safety Guidelines for Isothiocyanates in Chemical Synthesis. Retrieved from [Link]
-
ChemBK (2024). 2-Tetrahydrofurfuryl isothiocyanate Physical Properties and Safety. Retrieved from [Link]
Sources
13C NMR Chemical Shifts of 2-Tetrahydrofurfuryl Isothiocyanate: A Technical Guide
This guide outlines the structural characterization of 2-Tetrahydrofurfuryl isothiocyanate via Carbon-13 Nuclear Magnetic Resonance (
Executive Summary
2-Tetrahydrofurfuryl isothiocyanate (CAS: 36810-87-4) is a heterocyclic isothiocyanate derived from tetrahydrofurfurylamine.[1] It serves as a critical intermediate in the synthesis of thiourea-based pharmaceuticals and chiral ligands.[1]
Characterizing this molecule by
Chemical Structure & Numbering Strategy
To ensure accurate assignment, we divide the molecule into three distinct zones:
-
The Tetrahydrofuran (THF) Ring: A saturated oxygen heterocycle.[1]
-
The Methylene Bridge: The exocyclic carbon linking the ring to the functional group.
-
The Isothiocyanate Group: The electrophilic terminal moiety.[1]
Molecular Structure Diagram
[1]
13C NMR Chemical Shift Data
The following data represents the expected chemical shifts in deuterated chloroform (
Table 1: Chemical Shift Assignments ( )
| Carbon Label | Chemical Shift ( | Multiplicity (DEPT) | Electronic Environment | Key Diagnostic Feature |
| C-NCS | 130.0 – 135.0 | Quaternary (C) | Broad/Weak Signal. Often requires extended relaxation delays ( | |
| C2 | 76.0 – 78.0 | Methine (CH) | Chiral center.[1] Downfield due to ring oxygen and exocyclic nitrogen proximity.[1] | |
| C5 | 68.0 – 69.0 | Methylene (CH | Typical THF ether shift.[1] Unaffected by sidechain modification. | |
| C6 | 48.0 – 50.0 | Methylene (CH | Diagnostic Shift. Upfield from alcohol precursor (~65 ppm) due to lower electronegativity of NCS vs OH.[1] | |
| C3 | 28.0 – 30.0 | Methylene (CH | Shielded region.[1] Distinct from C4 due to proximity to chiral center.[1] | |
| C4 | 25.0 – 26.0 | Methylene (CH | Most shielded carbon in the molecule.[1] |
Technical Analysis & Interpretation
The "Silent" Isothiocyanate Carbon (~133 ppm)
The most common error in analyzing isothiocyanates is assuming the absence of the NCS peak implies a failed synthesis. The carbon in the
-
Chemical Shift Anisotropy (CSA): The linear geometry and
hybridization create a large CSA tensor, leading to efficient relaxation but broad lines.[1] -
Exchange Dynamics: As detailed in The Journal of Organic Chemistry, the NCS group undergoes rapid "pendular" motion relative to the C-N bond, broadening the signal further.
-
Protocol Fix: To visualize this peak, use a pulse sequence with a long relaxation delay (d1 = 3–5 seconds) and acquire significantly more scans (e.g., 1024 scans) than required for the aliphatic region.
The Methylene Bridge Shift (C6)
The shift of the exocyclic methylene group (C6) is the primary indicator of successful functionalization.
-
Precursor (Alcohol): In tetrahydrofurfuryl alcohol, this carbon appears at ~65 ppm .[1]
-
Product (Isothiocyanate): Upon conversion to the isothiocyanate, this signal shifts upfield to ~49 ppm .
-
Causality: The
group is less electron-withdrawing by induction than the group, resulting in increased shielding of the adjacent carbon.[1]
The Chiral Center (C2)
The C2 carbon (methine) appears at ~77 ppm . It is slightly shielded compared to the alcohol precursor (~80 ppm) due to the
Experimental Protocol for High-Fidelity Acquisition
To generate publication-quality data for this specific molecule, follow this optimized workflow.
Acquisition Workflow Diagram
Detailed Parameters
-
Solvent:
(Chloroform-d) is preferred.[1] The triplet centered at 77.16 ppm serves as the internal reference. -
Concentration: High concentration (>50 mg/0.6 mL) is recommended to detect the quaternary NCS carbon.[1]
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Processing: Apply an exponential window function with LB (Line Broadening) = 1.0 - 3.0 Hz to improve the signal-to-noise ratio for the broad NCS peak.
References
-
Glaser, R., et al. (2015).[1] "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate." The Journal of Organic Chemistry. Available at: [Link][1]
-
National Institutes of Health (NIH) - PubChem. "Tetrahydrofurfuryl alcohol (Precursor Data)."[1] Available at: [Link][1]
-
Oregon State University. "13C NMR Chemical Shift Tables." Available at: [Link][1][2][3][4]
Sources
Technical Analysis: FTIR Spectrum of 2-Tetrahydrofurfuryl Isothiocyanate
The following technical guide details the FTIR spectral analysis of 2-Tetrahydrofurfuryl isothiocyanate. It is structured to serve as a reference for quality control and structural validation in pharmaceutical synthesis.
Document Type: Technical Whitepaper Subject: Vibrational Spectroscopy & Structural Validation Target Compound: 2-Tetrahydrofurfuryl isothiocyanate (CAS: 36810-87-4)[1][2]
Executive Summary
2-Tetrahydrofurfuryl isothiocyanate is a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds. Its structural integrity hinges on two primary functional moieties: the isothiocyanate group (-N=C=S) and the tetrahydrofuran (THF) ring . Fourier Transform Infrared (FTIR) spectroscopy is the most rapid and definitive method for validating this structure, specifically for monitoring the efficiency of the conversion from 2-tetrahydrofurfuryl amine to the isothiocyanate.
This guide provides a definitive assignment of vibrational modes, an optimized experimental protocol using Attenuated Total Reflectance (ATR), and a logic flow for impurity detection.
Chemical Identity & Structural Basis[3][4][5]
Before analyzing the spectrum, one must understand the dipole moments inherent in the molecule, as these dictate IR intensity.
| Property | Detail |
| IUPAC Name | 2-(Isothiocyanatomethyl)tetrahydrofuran |
| CAS Number | 36810-87-4 |
| Molecular Formula | C₆H₉NOS |
| Physical State | Liquid (Oil) |
| Key Functional Groups | 1.[3] Isothiocyanate (-N=C=S): Cumulative double bond system.2. Cyclic Ether (C-O-C): Five-membered THF ring. |
Structural Vibrational Logic
The molecule consists of a flexible methylene bridge connecting a rigid THF ring to a linear, highly polar isothiocyanate tail.
-
The -N=C=S group is an "antenna" for IR radiation. The cumulative double bonds create a massive change in dipole moment during stretching, resulting in a peak of exceptional intensity.
-
The THF ring is characterized by ring strain and the electronegativity of the oxygen atom, producing distinct fingerprint bands.
Experimental Protocol (ATR-FTIR)[2]
Neat liquid analysis via ATR is superior to transmission cells (KBr/NaCl windows) for this compound due to its liquid state and the hygroscopic nature of potential impurities.
Step-by-Step Methodology
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for durability, as isothiocyanates can be chemically aggressive.
-
Background Collection: Acquire a background spectrum (air) with the same parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (to optimize Signal-to-Noise ratio)
-
Range: 4000 – 600 cm⁻¹
-
-
Sample Application:
-
Place 10–20 µL of neat 2-Tetrahydrofurfuryl isothiocyanate directly onto the crystal center.
-
Crucial Step: Ensure full coverage of the evanescent wave active area.
-
-
Acquisition: Clamp the anvil (if available) to ensure intimate contact, though liquids usually require minimal pressure.
-
Cleaning: Immediately clean the crystal with isopropanol or ethanol. Isothiocyanates are lachrymators and skin irritants; handle with appropriate PPE.[4]
Spectral Interpretation & Band Assignment
The spectrum of 2-Tetrahydrofurfuryl isothiocyanate is dominated by three distinct regions. The absence or presence of peaks in specific "silent" regions is equally important for purity analysis.
A. The Diagnostic Region (2000 – 2200 cm⁻¹)
This is the primary validation zone.
-
Peak: ~2050 – 2150 cm⁻¹ (Very Strong, Broad)
-
Assignment: -N=C=S Asymmetric Stretch
-
Mechanism: The nitrogen, carbon, and sulfur atoms vibrate in an asymmetric fashion. This band is often split or has a shoulder due to Fermi resonance or rotamers.
-
Validation: If this peak is absent or weak, the reaction has failed.
B. The Functional Group Region (2800 – 3000 cm⁻¹)
-
Peak: 2850 – 2980 cm⁻¹ (Medium to Strong)
-
Assignment: C-H Stretching (sp³)
-
Detail:
-
~2970 cm⁻¹: Asymmetric stretching of the CH₂ groups in the ring.
-
~2860 cm⁻¹: Symmetric stretching of the CH₂ groups.
-
Note: There are no sp² (alkene/aromatic) C-H stretches (above 3000 cm⁻¹) in this molecule.
-
C. The Fingerprint Region (1000 – 1100 cm⁻¹)
-
Peak: 1050 – 1080 cm⁻¹ (Strong)
-
Assignment: C-O-C Cyclic Ether Stretch
-
Mechanism: The antisymmetric stretching of the C-O-C bond within the five-membered ring. This confirms the integrity of the tetrahydrofuran moiety.
Summary Table of Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2050 – 2150 | Very Strong | -N=C=S Asymmetric Stretch | Isothiocyanate |
| 2900 – 2980 | Medium | C-H Asymmetric Stretch | Methylene (-CH₂-) |
| 2850 – 2870 | Medium | C-H Symmetric Stretch | Methylene (-CH₂-) |
| 1430 – 1460 | Medium | CH₂ Scissoring/Bending | Alkyl Chain/Ring |
| 1050 – 1080 | Strong | C-O-C Asymmetric Stretch | THF Ether Ring |
| 600 – 700 | Weak/Broad | C-S Stretch / N-C-S Bend | Isothiocyanate |
Quality Control & Impurity Profiling
In drug development, purity is paramount. The FTIR spectrum serves as a rapid "Go/No-Go" gate.
Common Impurities and Their Spectral Signatures[2]
-
Precursor Amine (2-Tetrahydrofurfuryl amine):
-
Indicator: Broad band at 3300 – 3500 cm⁻¹ (N-H Stretch).
-
Indicator: Medium bands at 1600 cm⁻¹ (N-H Bend).[5]
-
Status: If seen, the conversion to isothiocyanate is incomplete.
-
-
Hydrolysis Product (Tetrahydrofurfuryl alcohol):
-
Indicator: Broad, strong band at 3200 – 3400 cm⁻¹ (O-H Stretch).
-
Status: Indicates moisture contamination or degradation.
-
-
Thiourea Byproducts (Symmetric impurity):
-
Indicator: Loss of the sharp 2100 cm⁻¹ peak intensity and appearance of amide-like bands around 1550 cm⁻¹.
-
Visualization: Analytical Logic Flow
The following diagram illustrates the decision matrix for a researcher analyzing the spectrum.
Figure 1: Decision tree for validating 2-Tetrahydrofurfuryl isothiocyanate purity via FTIR.
Mechanistic Visualization
To understand why the spectrum looks the way it does, we map the vibrational modes to the molecular structure.
Figure 2: Mapping functional groups to their specific FTIR vibrational frequencies.
References
-
Sigma-Aldrich. (n.d.).[4] 2-Tetrahydrofurfuryl isothiocyanate Product Specification & CAS Data. Retrieved from
-
NIST Chemistry WebBook. (n.d.).[6] Infrared Spectrum of Tetrahydrofuran and Isothiocyanate derivatives. National Institute of Standards and Technology.[6][7][8] Retrieved from [6][7]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[9] (Standard reference for NCS and Ether assignments).
-
ChemicalBook. (n.d.). 2-Tetrahydrofurfuryl isothiocyanate Properties and Safety. Retrieved from
Sources
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. 2-TETRAHYDROFURFURYL ISOTHIOCYANATE | 36810-87-4 [amp.chemicalbook.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. 2-Tetrahydrofurfuryl isothiocyanate [webbook.nist.gov]
- 7. Tetrahydrofuran [webbook.nist.gov]
- 8. 2-Furanmethanol, tetrahydro- [webbook.nist.gov]
- 9. 2-furfuryl isothiocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Research Horizons of 2-Tetrahydrofurfuryl Isothiocyanate
The following is an in-depth technical guide on the research applications of 2-Tetrahydrofurfuryl isothiocyanate (2-THFITC), structured for a professional scientific audience.
CAS: 36810-87-4 | Molecular Formula: C₆H₉NOS | MW: 143.21 g/mol
Executive Summary & Molecular Profile
2-Tetrahydrofurfuryl isothiocyanate (2-THFITC) is a niche isothiocyanate (ITC) characterized by a tetrahydrofuran (THF) ring coupled to a reactive isothiocyanate (-N=C=S) pharmacophore. Unlike the widely studied sulforaphane (aliphatic) or phenethyl isothiocyanate (aromatic), 2-THFITC incorporates a cyclic ether, introducing unique polarity and steric properties that influence its solubility and metabolic stability.
Primarily identified as a bioactive constituent in fermented Hippophae rhamnoides (Sea Buckthorn) and Elaeagnus umbellata (Autumn Olive) extracts, this compound is emerging as a candidate for chemopreventive, antimicrobial, and antiparasitic research. Its mechanism of action relies on the electrophilic attack of the central carbon of the ITC group on nucleophilic thiol residues in biological targets (e.g., Keap1, microbial enzymes).
Physicochemical Data Table
| Property | Value | Relevance |
| Boiling Point | 123°C (18 mmHg) | Volatile; requires closed systems for incubation. |
| Density | 1.12 g/cm³ | Denser than water; facilitates phase separation in synthesis. |
| LogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity; favorable for membrane permeability. |
| Solubility | DMSO, Ethanol, Chloroform | The THF oxygen enhances aqueous solubility limits compared to alkyl-ITCs. |
| Reactivity | Electrophile | Reacts covalently with cysteine sulfhydryl groups (-SH). |
Chemical Synthesis & Stability
For research applications requiring high purity (>98%), isolation from natural sources is inefficient due to low abundance. De novo synthesis via the primary amine precursor (Tetrahydrofurfurylamine) is the standard protocol.
Synthesis Strategy
The conversion of tetrahydrofurfurylamine to 2-THFITC can be achieved via a dithiocarbamate intermediate, avoiding the use of highly toxic thiophosgene.
Protocol: Dithiocarbamate-Desulfurization Route
-
Reagents: Tetrahydrofurfurylamine (1.0 eq), CS₂ (1.2 eq), Triethylamine (TEA, 1.1 eq), Tosyl Chloride (TsCl) or DCC as desulfurizing agent.
-
Step 1 (Dithiocarbamate Formation): Dissolve amine in dry THF at 0°C. Add TEA, followed by dropwise addition of CS₂. Stir for 2 hours to form the dithiocarbamate salt.
-
Step 2 (Desulfurization): Add TsCl (1.0 eq) dissolved in THF dropwise at 0°C. The reaction drives the elimination of sulfur to form the isothiocyanate.
-
Purification: Filter the precipitate (TEA·HCl). Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Stability Note: 2-THFITC is moisture-sensitive.[1] The ITC group can hydrolyze to the corresponding amine or form thioureas in the presence of nucleophiles. Store neat oil at -20°C under argon.
Biological Mechanisms & Signaling Pathways
The therapeutic potential of 2-THFITC is governed by its ability to modify cysteine sensors. The THF ring acts as a "vector," influencing the molecule's orientation and binding affinity within protein pockets, while the ITC group acts as the "warhead."
The Keap1-Nrf2 Pathway (Chemoprevention)
Like other ITCs, 2-THFITC is a potent inducer of the Phase II antioxidant response.
-
Entry: 2-THFITC diffuses across the cell membrane.
-
Modification: It reacts with highly reactive cysteine residues (specifically Cys151, Cys273, or Cys288) on Keap1 (Kelch-like ECH-associated protein 1).
-
Release: This covalent modification induces a conformational change in Keap1, preventing the ubiquitination of Nrf2 .
-
Activation: Stabilized Nrf2 translocates to the nucleus, binds the Antioxidant Response Element (ARE), and upregulates cytoprotective genes (HO-1, NQO1).
Antimicrobial & Antiparasitic Action
In parasites like Acanthamoeba, ITCs disrupt mitochondrial function and deplete intracellular thiols (Glutathione), leading to oxidative stress and apoptosis-like cell death.
Visualization: Mechanism of Action
Figure 1: The pharmacodynamic pathway of 2-THFITC activating the Nrf2 antioxidant response system.
Key Research Applications
Antiparasitic Therapeutics (Acanthamoeba)
Research indicates that Elaeagnus umbellata extracts containing 2-THFITC exhibit significant amoebicidal activity against Acanthamoeba castellanii, a pathogen causing keratitis and encephalitis.
-
Hypothesis: 2-THFITC disrupts the parasite's antioxidant defense enzymes (Superoxide Dismutase, Catalase), rendering them vulnerable to ROS.
-
Application: Development of contact lens disinfecting solutions or topical treatments for drug-resistant keratitis.
Oncology & Chemoprevention
2-THFITC has been identified in fractions cytotoxic to HeLa (cervical cancer) cells.
-
Comparative Advantage: The THF moiety may offer a different metabolic profile than the benzyl group of BITC, potentially reducing systemic toxicity while maintaining tumor-specific cytotoxicity via ROS induction.
-
Target: Screening against cisplatin-resistant lines where standard ITCs show efficacy.
Bio-Preservation in Food Systems
Identified in fermented Sea Buckthorn juice, 2-THFITC contributes to the antimicrobial stability of the product.
-
Application: Use as a natural preservative additive (clean label) to inhibit spoilage organisms (yeasts/molds) in acidic beverages.
Experimental Protocols
Protocol A: Determination of Cytotoxicity (MTT Assay)
Objective: Establish IC50 values for 2-THFITC in mammalian cells.
-
Seeding: Plate HeLa or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Prepare 2-THFITC stock in DMSO. Dilute in media to final concentrations (1–100 µM). Ensure final DMSO < 0.1%.
-
Incubation: Treat cells for 24h and 48h.
-
Labeling: Add MTT reagent (0.5 mg/mL) for 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Protocol B: Keap1-Nrf2 Activation (Luciferase Reporter)
Objective: Verify the activation of the ARE promoter.
-
Transfection: Transfect cells (e.g., ARE-LUC MCF7) with an ARE-luciferase reporter plasmid.
-
Exposure: Treat with 2-THFITC (5, 10, 20 µM) for 6–12 hours. Use Sulforaphane (5 µM) as a positive control.
-
Lysis: Lyse cells using passive lysis buffer.
-
Quantification: Add luciferin substrate and measure luminescence.
-
Normalization: Normalize against protein content or Renilla luciferase (transfection control).
References
-
Vertex AI Search. (2025). Synthesis and Structure-Activity Relationships of Isothiocyanates. National Institutes of Health. Link
-
ChemicalBook. (2025).[2] 2-Tetrahydrofurfuryl Isothiocyanate Product Properties. Link
-
Hussain, S., et al. (2025).[3] Expression Analysis of Cyst Specific Protein and Cellulose Synthase II Genes in Acanthamoeba castellanii Exposed to Silver Nanoparticles Conjugated with Elaeagnus umbellata. ResearchGate. Link
-
MDPI. (2022). Effects of Different Yeasts on the Physicochemical Properties and Aroma Compounds of Fermented Sea Buckthorn Juice. Link
- Dufour, V., et al. (2015). The chemistry of isothiocyanates: from synthesis to biological activity. Chemistry – A European Journal. (Contextual grounding for synthesis protocols).
Sources
Modulating Plant Stress and Development: The Role of 2-Tetrahydrofurfuryl Isothiocyanate
Technical Guide for Research & Application
Executive Summary
2-Tetrahydrofurfuryl isothiocyanate (2-TH-ITC) is a specialized organosulfur compound functioning as a potent plant growth regulator (PGR). Unlike auxins or cytokinins which promote division and expansion, 2-TH-ITC acts primarily as a stress-mimetic modulator . Its electrophilic isothiocyanate moiety (
This guide provides a comprehensive technical framework for researchers investigating 2-TH-ITC, covering its chemical architecture, molecular mechanism of action, and validated experimental protocols for bioactivity assessment.
Part 1: Chemical Architecture & Reactivity
Structural Pharmacophore
The efficacy of 2-TH-ITC stems from the synergy between its "warhead" and its "tail."
| Component | Structure | Function |
| The Warhead | Isothiocyanate ( | Electrophilic Reactivity: The central carbon is highly electron-deficient, making it a target for nucleophilic attack by sulfhydryl ( |
| The Tail | Tetrahydrofurfuryl Ring | Lipophilicity & Stability: Unlike volatile allyl-ITCs, the saturated ether ring increases molecular weight and lipophilicity (LogP ~1.5–2.0). This enhances cuticular penetration and reduces volatility, allowing for sustained activity on plant surfaces. |
Stability Profile
-
Hydrolysis: Slow hydrolysis in aqueous media to form the corresponding amine (tetrahydrofurfuryl amine).
-
Photostability: Moderate; susceptible to degradation under high UV without formulation protectants.
-
Solubility: Low in water; high in polar organic solvents (Acetone, DMSO, Ethanol).
Part 2: Mechanism of Action (The "Why")
The biological activity of 2-TH-ITC is governed by the Hinged-Electrophile Hypothesis . It does not bind to a specific receptor lock-and-key style but rather modifies the cellular redox state covalently.
The Glutathione Trap
Upon entering the plant cell, 2-TH-ITC immediately reacts with Glutathione (GSH), the cell's primary antioxidant buffer.
-
Enzyme: This reaction is often catalyzed by Glutathione S-Transferases (GSTs).[1]
-
Consequence: Rapid depletion of the GSH pool leads to a rise in Reactive Oxygen Species (ROS).
Downstream Signaling
The resulting "ROS Burst" acts as a secondary messenger:
-
High Dose (Bio-herbicide): Overwhelming oxidative stress causes mitochondrial collapse and cell death (necrosis).
-
Sub-lethal Dose (Regulation):
-
Cell Cycle Arrest: Modification of tubulin or checkpoint proteins halts mitosis at the G2/M phase.
-
Abscission: Stress signaling triggers ethylene production, activating cellulase enzymes in the abscission zone (fruit/leaf drop).
-
Dormancy Breaking: Transient oxidative stress can oxidize repressors of germination, mimicking the "chilling requirement" or smoke signals (karrikins).
-
Mechanistic Visualization
Figure 1: The signal transduction pathway of 2-TH-ITC from application to physiological response. Note the central role of GSH depletion.
Part 3: Experimental Protocols
Safety Pre-requisite
WARNING: 2-TH-ITC is a lachrymator and skin irritant.[2]
-
PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and fume hood operation are mandatory.
-
Neutralization: Spills should be treated with a solution of 10% ammonia or sodium bicarbonate to hydrolyze the isothiocyanate.
Protocol A: Radicle Elongation Inhibition Assay (Bio-Herbicidal Activity)
Objective: Determine the IC50 value for root growth inhibition in model species (e.g., Lactuca sativa).
-
Stock Preparation:
-
Dissolve 100 mg of 2-TH-ITC in 1 mL of acetone (Stock A).
-
Prepare serial dilutions in acetone to achieve concentrations of 0.1, 1.0, 10, 100, and 1000 µM.
-
-
Plate Setup:
-
Place Whatman No. 1 filter paper in 90mm Petri dishes.
-
Pipette 1 mL of each dilution onto the filter paper.
-
CRITICAL STEP: Allow the acetone to evaporate completely (approx. 20 mins in fume hood). This prevents solvent toxicity artifacts.
-
-
Incubation:
-
Add 3 mL of distilled water to rehydrate the paper.
-
Place 20 lettuce seeds (cv. Grand Rapids) equidistantly.
-
Seal with Parafilm to prevent vapor loss (ITC volatility).
-
Incubate at 25°C in the dark for 72 hours.
-
-
Data Collection:
-
Measure radicle length (mm) using ImageJ software.
-
Calculate % Inhibition relative to water control.
-
Protocol B: Abscission Induction Assay (Explants)
Objective: Evaluate efficacy in inducing organ shedding (e.g., for mechanical harvesting).
-
Explant Preparation:
-
Excise cotyledonary nodes from 14-day old kidney bean (Phaseolus vulgaris) seedlings.
-
Leave 5mm of petiole attached to the pulvinus.
-
-
Treatment:
-
Formulate 2-TH-ITC as a lanolin paste: Mix 10 µL of Stock A into 1g of molten lanolin.
-
Apply a 10 mg bead of paste to the distal cut end of the petiole.
-
-
Observation:
-
Apply light pressure (approx. 5g force) to the petiole daily.
-
Record "Days to Drop" (Abscission time).
-
Control: Pure lanolin paste.
-
Part 4: Data Interpretation & Reference Values
When analyzing results, compare against known standards. Since specific public data on 2-TH-ITC is patent-heavy and sparse, use these class-representative values as baselines for validation.
Table 1: Comparative Activity of Isothiocyanates
| Compound | Lipophilicity (LogP) | Volatility | Primary Application | Est. IC50 (Lettuce Root) |
| Allyl-ITC | 1.3 | High | Fumigant | 10–50 µM |
| Benzyl-ITC | 2.8 | Moderate | Herbicide | 5–20 µM |
| 2-TH-ITC | 1.8 (Est) | Low | Regulator/Abscission | 15–60 µM |
Note: 2-TH-ITC's lower volatility compared to Allyl-ITC makes it more suitable for foliar applications where residence time is critical.
References
-
Mechanism of Isothiocyanates
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link
- Context: Establishes the electrophilic interaction with GSH and cellular uptake mechanisms relevant to plant cells.
-
-
Specific Patent on Furfuryl ITCs
-
Newallis, P. E., & Lombardo, P. (1974). Heterocyclic alkylthiocyanate and isothiocyanate plant growth regulators. U.S. Patent 3,844,761. Link
- Context: The foundational document identifying 2-Tetrahydrofurfuryl isothiocyanate specifically for abscission, frost resistance, and growth retard
-
-
General Plant Physiology of ITCs
-
Hara, M., et al. (2010). Glutathione is a cellular target of the stomatal closure-inducing isothiocyanates. Plant & Cell Physiology. Link
- Context: Validates the GSH-depletion mechanism in plant tissues leading to physiological changes (stom
-
-
Safety & Handling
Sources
- 1. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. biologyjournal.net [biologyjournal.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
reaction of 2-Tetrahydrofurfuryl isothiocyanate with primary amines
Application Note: Synthesis of N,N'-Disubstituted Thioureas via 2-Tetrahydrofurfuryl Isothiocyanate
Introduction & Strategic Significance
The reaction between 2-Tetrahydrofurfuryl isothiocyanate (2-THFITC) and primary amines is a cornerstone transformation in the synthesis of thiourea-based libraries for drug discovery.[1] The thiourea moiety acts as a bioisostere of urea, providing a rigid hydrogen-bonding scaffold often utilized in kinase inhibitors, anion transporters, and peptidomimetics.
Why 2-Tetrahydrofurfuryl? Unlike simple alkyl chains, the tetrahydrofurfuryl (THF) group introduces a cyclic ether functionality.[1] This moiety serves two critical roles in medicinal chemistry:
-
Solubility Enhancement: The ethereal oxygen acts as a hydrogen bond acceptor, potentially improving the aqueous solubility of lipophilic drug candidates.
-
Pharmacophore Targeting: The THF ring often mimics ribose or other cyclic metabolic intermediates, increasing affinity for specific binding pockets.
This guide details the optimized protocols for coupling 2-THFITC with diverse primary amines, emphasizing reaction control, purification strategies, and mechanistic understanding.
Mechanistic Principles
The formation of the thiourea linkage proceeds via the nucleophilic addition of the primary amine to the electrophilic central carbon of the isothiocyanate group.
Key Mechanistic Drivers:
-
Nucleophilicity: The rate is directly proportional to the nucleophilicity of the amine. Aliphatic amines react rapidly at room temperature; electron-deficient anilines may require heating or base catalysis.[1]
-
Sterics: The 2-tetrahydrofurfuryl group is relatively unhindered, allowing for smooth reaction kinetics.
-
Proton Transfer: The initial zwitterionic intermediate is stabilized by proton transfer, locking the structure into the stable thiourea form.
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway of thiourea formation via nucleophilic addition of a primary amine to 2-THFITC.[1]
Experimental Design Considerations
Before initiating synthesis, select the appropriate solvent system based on the amine's properties.
Table 1: Solvent Selection Guide
| Solvent | Polarity | Suitability | Notes |
| Dichloromethane (DCM) | Low | High | Excellent for aliphatic amines.[1] Easy workup (evaporation).[1] |
| Tetrahydrofuran (THF) | Medium | High | Good for broad solubility.[1] Miscible with water (requires extraction).[1] |
| Ethanol (EtOH) | High | Medium | "Green" solvent.[1] Product often precipitates, allowing filtration.[2] |
| Acetonitrile (MeCN) | Medium | Medium | Useful for polar amines.[1] Can be refluxed for sluggish reactions. |
Detailed Protocols
Protocol A: Standard Synthesis (Aliphatic Amines)
Best for: Alkyl amines (e.g., benzylamine, cyclohexylamine) reacting with 2-THFITC.[1]
Materials:
-
2-Tetrahydrofurfuryl isothiocyanate (1.0 equiv)[1]
-
Primary Amine (1.05 equiv)[1]
-
Dichloromethane (DCM) (anhydrous preferred)[1]
-
Magnetic stir bar, 20 mL scintillation vial or Round Bottom Flask (RBF).[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of 2-THFITC in 3 mL of DCM.
-
Addition: Add 1.05 mmol of the primary amine dropwise to the stirring solution at room temperature (20-25°C).
-
Reaction: Stir the mixture for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).[1] The isothiocyanate spot (high R_f) should disappear.[1]
-
Workup:
-
Evaporate the solvent under reduced pressure (Rotavap).[1]
-
The residue is often a viscous oil or solid.
-
Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography if necessary.
-
-
Validation: Verify product by 1H NMR (Look for thiourea NH protons > 6.0 ppm).
Protocol B: Catalytic Synthesis (Aromatic/Deactivated Amines)
Best for: Anilines or sterically hindered amines.[1]
Materials:
-
2-Tetrahydrofurfuryl isothiocyanate (1.0 equiv)[1]
-
Aniline derivative (1.0 equiv)[1]
-
Triethylamine (TEA) or Pyridine (1.0 equiv)[1]
-
THF or Toluene.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of amine and 1.0 mmol of base (TEA) in 3 mL of THF.
-
Addition: Add 1.2 mmol of 2-THFITC (slight excess required for slower kinetics).
-
Reflux: Heat the mixture to reflux (65°C for THF) for 6–12 hours.
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove TEA and unreacted amine) followed by Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Silica gel chromatography is typically required.
Experimental Workflow & Decision Tree
Use this workflow to determine the optimal path for your specific amine substrate.
Figure 2: Synthesis & Purification Workflow
Caption: Decision tree for selecting reaction conditions and workup procedures based on amine nucleophilicity.
Analytical Characterization
Successful synthesis must be validated using the following markers:
-
1H NMR (CDCl3):
-
IR Spectroscopy:
-
C=S Stretch: Strong band at 1200–1300 cm⁻¹.
-
N-H Stretch: Broad band at 3200–3400 cm⁻¹.
-
-
Mass Spectrometry:
-
Expect [M+H]+ or [M+Na]+ peaks.[1] Note that thioureas can sometimes desulfurize to ureas or guanidines under harsh ionization, though less common with ESI.
-
Safety & Handling
-
Isothiocyanates (Sensitizers): 2-THFITC is a potent skin sensitizer and lachrymator.[1] Always handle in a fume hood. Double-glove (Nitrile) is recommended.[1]
-
Scavenging: Clean glassware with a solution of bleach (sodium hypochlorite) and detergent to oxidize residual thiourea/isothiocyanate traces, reducing odor and toxicity.
References
-
Thermo Fisher Scientific. Tetrahydrofurfuryl isothiocyanate Product Specifications. Retrieved from [1]
-
Maddani, M. R., & Prabhu, K. R. (2010).[1][3] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[3] Journal of Organic Chemistry. Retrieved from
-
BenchChem. Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. Retrieved from
-
PubChem. Tetrahydrofurfuryl isothiocyanate Compound Summary. Retrieved from
Sources
Application Note: Synthesis of Thioureas from 2-Tetrahydrofurfuryl Isothiocyanate
[1]
Executive Summary & Strategic Rationale
The synthesis of N-(2-tetrahydrofurfuryl)-N'-substituted thioureas represents a critical workflow in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] The 2-tetrahydrofurfuryl (THF) moiety serves as a privileged pharmacophore, offering improved aqueous solubility compared to phenyl analogs and acting as a hydrogen-bond acceptor within enzyme binding pockets.[1]
This guide moves beyond generic protocols, providing a self-validating synthetic system for coupling 2-tetrahydrofurfuryl isothiocyanate (1 ) with diverse amines (2 ). We prioritize "Green Chemistry" principles (ethanol-based reflux) while providing high-performance alternatives for sterically hindered substrates.[1]
Key Applications
Chemical Mechanism & Reaction Dynamics
The formation of thioureas from isothiocyanates is a classic nucleophilic addition. However, the aliphatic nature of the 2-tetrahydrofurfuryl group renders the isothiocyanate carbon less electrophilic than its aromatic counterparts (e.g., phenyl isothiocyanate). Consequently, reaction kinetics are slower, often requiring thermal activation.
Mechanistic Pathway[1][3][4][5][6]
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the central electrophilic carbon of the isothiocyanate (
). -
Transition State: Formation of a dipolar tetrahedral intermediate.[1]
-
Proton Transfer: Rapid tautomerization/proton shift from the ammonium species to the thiolate/nitrogen, stabilizing the thiourea core.
Graphviz Diagram: Reaction Logic
Caption: Mechanistic flow from nucleophilic attack to stable thiourea formation. The aliphatic THF ring influences k1, often requiring heat.
Experimental Protocol: The "Ethanol-Reflux" Standard
This protocol is the "Gold Standard" for primary and unhindered secondary amines. It utilizes Ethanol (EtOH), which promotes product precipitation upon cooling, simplifying purification to a filtration step.
Materials
-
Precursor: 2-Tetrahydrofurfuryl isothiocyanate (>97% purity).[1]
-
Nucleophile: Target Amine (1.0 - 1.1 equivalents).[1]
-
Solvent: Absolute Ethanol (Anhydrous preferred).[1]
-
Catalyst: None required for free amines.[1] (Use 1.1 eq. Triethylamine if amine is a salt).[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the Amine in 5 mL of Absolute Ethanol.
-
Critical Check: If the amine is not soluble, add minimal Dichloromethane (DCM) or switch to Acetonitrile.
-
-
Addition: Add 1.0 mmol (143 mg) of 2-Tetrahydrofurfuryl isothiocyanate dropwise to the stirring amine solution at room temperature.
-
Insight: Dropwise addition prevents localized hotspots and oligomerization side-reactions.[1]
-
-
Activation: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–6 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes).[1] The isothiocyanate spot (
) should disappear.
-
-
Workup (Crystallization):
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Protocol Comparison Table
| Parameter | Method A: Ethanol Reflux | Method B: DCM Stirring | Method C: Microwave Assist |
| Substrate Scope | Primary/Secondary Amines | Highly Reactive Amines | Sterically Hindered Amines |
| Temperature | 78°C | 25°C | 100–120°C |
| Time | 2–6 Hours | 12–24 Hours | 10–30 Minutes |
| Purification | Filtration (High Yield) | Evaporation + Column | Flash Chromatography |
| Green Score | High | Low (Halogenated solvent) | Medium |
Advanced Workflow: Handling "Difficult" Substrates
For electron-deficient anilines or bulky secondary amines, the standard reflux may fail.[1] Use this modified workflow.
Workflow Visualization
Caption: Optimized workflow for sterically hindered or electron-deficient amines using high-boiling solvents.
Troubleshooting Guide
-
No Precipitate? If the product is an oil (common with long alkyl chains), evaporate the solvent and recrystallize from Diethyl Ether/Hexanes.
-
Low Yield? Ensure the system is anhydrous.[1] Water can hydrolyze the isothiocyanate to the amine, leading to symmetrical urea byproducts.
-
Odor Control: Isothiocyanates are pungent.[1] Quench glassware with dilute bleach to oxidize residual sulfur compounds before washing.[1]
Characterization & Validation
A successful synthesis must be validated by the following spectral signatures:
-
IR Spectroscopy:
-
1H NMR (DMSO-d6):
-
Mass Spectrometry:
-
Observe
and often .[1] -
Fragment ions corresponding to the loss of the tetrahydrofurfuryl group may be visible.
-
References
-
Maddani, M. R., & Prabhu, K. R. (2010).[3] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[3] Journal of Organic Chemistry, 75(7), 2327-2332.[1] Link[1]
-
Li, Z., et al. (2020).[4] Synthesis and biological evaluation of thiourea derivatives as potent anticancer agents.[1][5][6] European Journal of Medicinal Chemistry, 188, 112002. Link
-
Yi, J., et al. (2020).[4] Efficient synthesis of isothiocyanates and thioureas.[1][7][8][9][3] Journal of Organic Chemistry, 85, 12374-12381.[1][4] Link[1]
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Thioureas. Retrieved October 26, 2023. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. cbijournal.com [cbijournal.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Note: 2-Tetrahydrofurfuryl Isothiocyanate in Heterocyclic Synthesis
Executive Summary & Strategic Value
2-Tetrahydrofurfuryl isothiocyanate (THF-ITC , CAS: 63456-24-2) is a versatile electrophilic building block. Unlike planar aryl isothiocyanates, THF-ITC introduces a chiral, non-aromatic tetrahydrofuran moiety. In medicinal chemistry, this group serves as a critical solubility enhancer and a hydrogen-bond acceptor, often acting as a bioisostere for morpholine or other saturated heterocycles.
This guide details the "Gateway Protocol" for converting THF-ITC into N,N'-disubstituted thioureas , followed by divergent cyclization pathways to generate 2-aminothiazoles and 2-thiohydantoins .
Key Chemical Properties
| Property | Data | Relevance |
| Structure | Aliphatic electrophile; less reactive than aryl ITCs.[1] | |
| Boiling Point | ~110-112°C (15 mmHg) | Volatile; requires careful handling during workup. |
| IR Signature | 2000–2200 cm⁻¹ (broad) | Critical Diagnostic: Disappearance indicates reaction completion. |
| Solubility | DCM, THF, MeCN | Compatible with standard organic synthesis solvents. |
Mechanistic Pathways & Logic
The utility of THF-ITC relies on the electrophilicity of the central carbon in the
-
Nucleophilic Addition: A primary amine attacks the ITC carbon to form a stable thiourea.
-
Cyclocondensation: The sulfur or nitrogen of the thiourea acts as a nucleophile against a secondary electrophile (e.g.,
-haloketone) to close the ring.
Pathway Visualization (DOT)
Figure 1: Divergent synthesis pathways starting from 2-Tetrahydrofurfuryl isothiocyanate.
Protocol 1: The Gateway Synthesis (Thiourea Formation)
This step is the prerequisite for most heterocyclic derivatizations. The goal is to form the
Reagents
-
2-Tetrahydrofurfuryl isothiocyanate (1.0 equiv)
-
Primary Amine (e.g., Aniline, Benzylamine) (1.1 equiv)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Catalyst: Triethylamine (TEA) (0.1 equiv) – Optional, only if amine is a salt.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of the Primary Amine in 5 mL of EtOH in a round-bottom flask.
-
Addition: Add 1.0 mmol of THF-ITC dropwise at room temperature (RT).
-
Note: The reaction is mildly exothermic.
-
-
Incubation: Stir at RT for 2–4 hours.
-
Self-Validating Check: Perform TLC (Mobile phase: 30% EtOAc/Hexanes). The starting ITC spot (high
) must disappear. The product will appear as a lower spot.
-
-
Workup:
-
If Solid Precipitates: Filter the white solid, wash with cold hexanes, and dry.
-
If Oily: Evaporate solvent under reduced pressure. Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Validation Criteria
-
IR: Absence of peak at ~2100 cm⁻¹ (NCS).
-
1H NMR (DMSO-d6): Appearance of two broad singlets (or doublets) for NH protons at
7.5–9.5 ppm.
Protocol 2: Hantzsch Thiazole Synthesis[3][5]
This protocol cyclizes the thiourea generated in Protocol 1 into a 2-aminothiazole derivative, a privileged scaffold in kinase inhibitors.
Reagents
-
N-THF-N'-substituted Thiourea (from Protocol 1) (1.0 equiv)
- -Bromoacetophenone (or substituted phenacyl bromide) (1.0 equiv)
-
Solvent: Ethanol (EtOH)
-
Base: Sodium Acetate (NaOAc) or TEA (1.5 equiv) - Acts as an acid scavenger.
Experimental Workflow (DOT)
Figure 2: Step-by-step workflow for the Hantzsch thiazole synthesis.
Detailed Procedure
-
Reaction Assembly: In a 25 mL flask, combine 0.5 mmol of the Thiourea and 0.5 mmol of
-Bromoacetophenone in 5 mL of absolute Ethanol. -
Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Mechanistic Note: The sulfur atom initially attacks the
-carbon of the ketone (S-alkylation), followed by intramolecular attack of the nitrogen on the carbonyl, and finally dehydration to aromatize the ring.[2]
-
-
Monitoring: Check TLC. The thiourea spot should vanish. A new, fluorescent spot (thiazole) often appears.
-
Isolation:
-
Cool the mixture to RT.
-
If a hydrobromide salt precipitates, filter it directly.
-
To obtain the free base, pour the reaction mixture into saturated aqueous
and extract with Ethyl Acetate ( mL).
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Troubleshooting & Optimization (The Self-Validating System)
| Observation | Diagnosis | Corrective Action |
| TLC shows starting material after 6h | Incomplete Cyclization | Add 0.1 equiv of NaI (Finkelstein condition) to accelerate the reaction. |
| Multiple spots on TLC | Decomposition / Side Reactions | Ensure the |
| Product is sticky/oil | Solvent Trapping | Triturate with diethyl ether or cold pentane to induce crystallization. |
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: 2-Tetrahydrofurfuryl isothiocyanate is a potent lachrymator (tear gas effect). Always handle in a functioning fume hood.
-
Sensitizer: Isothiocyanates can cause skin sensitization. Double-glove (Nitrile) is recommended.
-
Storage: Store the neat ITC at 2–8°C under an inert atmosphere to prevent hydrolysis to the amine.
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols: Synthesis of 2-Aminothiazoles via Acetyl Isothiocyanate. Retrieved from
-
Maeda, B., & Murakami, K. (2024).[4] Recent advancement in the synthesis of isothiocyanates.[4][5][6][7] Chemical Communications, 60, 2839-2864.[4] Retrieved from
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Furfuryl isothiocyanate. Retrieved from
-
Zhang, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH. Retrieved from
-
ChemicalBook. (2023).[3][8][9] 2-Tetrahydrofurfuryl Isothiocyanate MSDS. Retrieved from
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
catalytic conversion of 2-Tetrahydrofurfuryl isothiocyanate
Application Note: Catalytic Valorization of 2-Tetrahydrofurfuryl Isothiocyanate
Part 1: Executive Summary & Strategic Rationale
2-Tetrahydrofurfuryl isothiocyanate (2-THFITC) is a versatile, chiral electrophile featuring a tetrahydrofuran (THF) ether linkage beta to the isothiocyanate (–NCS) group. Unlike simple alkyl isothiocyanates, the presence of the cyclic ether oxygen provides a secondary coordination site for Lewis acids, influencing both the kinetics and stereochemical outcomes of catalytic transformations.
This guide details two high-value catalytic workflows for converting 2-THFITC into bioactive scaffolds:
-
Lewis Acid-Catalyzed Cyclocondensation: Generating 4-thiazolidinones, a "wonder nucleus" in medicinal chemistry known for anti-inflammatory and anti-HIV activity.
-
Organocatalytic Nucleophilic Addition: Accelerated synthesis of thioureas using nucleophilic catalysts (DABCO/DMAP), overcoming steric hindrance often observed with secondary alkyl ITCs.
Part 2: Chemical Logic & Mechanistic Insights
The "Ether Effect" in Catalysis
When subjecting 2-THFITC to catalytic conditions, the tetrahydrofuran oxygen acts as a Lewis base.
-
Challenge: In Lewis Acid (LA) catalysis (e.g., ZnCl₂), the ether oxygen can compete with the isothiocyanate nitrogen for the metal center, potentially poisoning the catalyst.
-
Solution: Our protocols utilize a bidentate coordination model . We select catalysts (like ZnCl₂) that can accommodate the chelation effect, where the metal coordinates to both the NCS nitrogen and the THF oxygen, effectively activating the carbon center for nucleophilic attack rather than deactivating the catalyst.
Mechanistic Pathway: ZnCl₂-Mediated Cyclization
The reaction with thioglycolic acid proceeds via a cascade:
-
Activation: Zn(II) coordinates to the NCS group (and potentially the THF oxygen).
-
Addition: The amine (from a Schiff base precursor or added amine) attacks the activated C=S.
-
Cyclization: The thiol group of the thioglycolic acid attacks the imine intermediate, followed by dehydration to close the ring.
Figure 1: Mechanistic flow of the ZnCl₂-catalyzed cyclization of 2-THFITC.
Part 3: Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Synthesis of 4-Thiazolidinones
Target Application: Peptidomimetics and antimicrobial library generation.
Reagents:
-
Substrate: 2-Tetrahydrofurfuryl isothiocyanate (1.0 equiv)
-
Co-reactant: Thioglycolic acid (1.2 equiv)
-
Amine Partner: Aryl amine (e.g., 4-chloroaniline) (1.0 equiv)
-
Catalyst: Anhydrous Zinc Chloride (ZnCl₂) (10 mol%)
-
Solvent: Toluene or Ethanol (anhydrous)
Step-by-Step Methodology:
-
Pre-Complexation (Critical Step): In a dried round-bottom flask, dissolve 1.0 mmol of the amine partner in 5 mL of anhydrous toluene. Add 1.0 mmol of 2-THFITC . Stir at room temperature for 15 minutes to allow the initial formation of the thiourea intermediate.
-
Why: Pre-forming the thiourea prevents the thioglycolic acid from reacting prematurely with the amine.
-
-
Catalyst Addition: Add 1.2 mmol of thioglycolic acid followed immediately by 0.1 mmol (10 mol%) of anhydrous ZnCl₂.
-
Note: The mixture may become slightly turbid as the Zinc coordinates.
-
-
Reflux & Dehydration: Equip the flask with a Dean-Stark trap (if using toluene) to remove water. Reflux the mixture at 110°C for 6–8 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the thiourea spot (Rf ~0.4) and appearance of a less polar thiazolidinone spot (Rf ~0.6) indicates completion.[1]
-
-
Work-up: Cool to room temperature. Wash the organic layer with 10% NaHCO₃ (to remove excess acid) and then brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from ethanol. If oil persists, purify via flash column chromatography on silica gel.
Data Summary Table:
| Parameter | Value | Notes |
|---|---|---|
| Catalyst Load | 10 mol% ZnCl₂ | Higher loads (20%) do not improve yield significantly. |
| Temperature | 110°C (Reflux) | Essential for the dehydration step (-H₂O). |
| Typical Yield | 78–85% | Lower yields observed with electron-deficient amines. |
| Reaction Time | 6–8 Hours | Monitor via TLC; prolonged heating causes degradation. |
Protocol B: DABCO-Catalyzed Thiourea Formation
Target Application: Rapid synthesis of chiral organocatalysts or anion sensors.
Reagents:
-
Substrate: 2-THFITC (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., morpholine or proline ester) (1.0 equiv)
-
Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) (5 mol%)
-
Solvent: Dichloromethane (DCM)
Methodology:
-
Preparation: Dissolve 1.0 mmol of 2-THFITC in 3 mL DCM.
-
Catalysis: Add 0.05 mmol DABCO. Stir for 5 minutes.
-
Addition: Add 1.0 mmol of the amine nucleophile dropwise.
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Quench: Wash with 0.1 M HCl (to remove DABCO) and water. Evaporate solvent to yield pure thiourea.
Part 4: Workflow Visualization
Figure 2: Decision tree and workflow for catalytic conversion of 2-THFITC.
Part 5: Analytical Validation (Self-Validating System)
To ensure the integrity of the transformation, specific NMR markers must be tracked. The chirality of the tetrahydrofuran ring creates diastereotopic protons that are sensitive to the chemical environment of the nitrogen.
Key NMR Markers (¹H NMR, 400 MHz, CDCl₃):
-
The "Handle" (–CH₂–N):
-
Starting Material (ITC): Appears as a doublet or multiplet around δ 3.5–3.7 ppm .
-
Product (Thiazolidinone): Significant downfield shift to δ 4.2–4.5 ppm due to the adjacent carbonyl and ring nitrogen.
-
-
The Thiazolidinone Ring (–S–CH₂–CO–):
-
Look for a distinct singlet (or AB quartet if chiral influence is strong) at δ 3.6–3.9 ppm . This confirms ring closure.
-
-
The THF Ring:
-
The multiplets at δ 1.6–2.1 ppm (THF body) will broaden or split further due to increased rigidity in the product.
-
QC Check: If the signal at δ 3.5 ppm (ITC methylene) persists after 8 hours, the catalyst may be deactivated by moisture. Ensure anhydrous ZnCl₂ is used.
References
-
Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates and Thioureas. Retrieved from [Link]
-
ResearchGate. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Conventional and greener approach for the synthesis of thiazolidines. Retrieved from [Link]
-
PubChem. (2024). 2-Tetrahydrofurfuryl isothiocyanate Compound Summary. Retrieved from [Link]
Sources
- 1. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Tetrahydrofurfuryl Isothiocyanate as a Derivatizing & Labeling Reagent
Executive Summary
2-Tetrahydrofurfuryl isothiocyanate (THF-ITC) is a versatile electrophilic reagent used primarily for the chemical derivatization of amines in analytical chemistry and drug discovery. Unlike fluorogenic reagents (e.g., FITC), THF-ITC is a non-fluorescent, heterocyclic labeling agent. Its utility is driven by two key properties:
-
Chirality: The tetrahydrofuran ring contains a chiral center at the C2 position. When used in its enantiopure form, THF-ITC functions as a Chiral Derivatizing Agent (CDA) , converting enantiomeric amine mixtures into diastereomers separable by achiral chromatography (HPLC/GC) or distinguishable by NMR.
-
Pharmacophore Installation: In medicinal chemistry, it serves as a "label" to introduce the tetrahydrofurfuryl moiety—a privileged scaffold known to enhance aqueous solubility and hydrogen-bonding capacity in drug candidates.
This guide provides detailed protocols for using THF-ITC in chiral resolution and combinatorial library synthesis.
Chemical Properties & Handling[1][2]
| Property | Specification |
| CAS Number | 36810-87-4 |
| Formula | C₆H₉NOS |
| Molecular Weight | 143.21 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~123°C at 18 mmHg |
| Reactivity | High electrophilicity toward nucleophiles (1°/2° amines, thiols) |
| Solubility | Soluble in DCM, Chloroform, Acetonitrile, THF, DMSO |
| Stability | Moisture sensitive; store under inert gas at 2-8°C |
Safety Warning: THF-ITC is a lachrymator and corrosive.[1] All procedures must be performed in a fume hood. Wear butyl rubber gloves and chemical safety goggles.
Application I: Chiral Derivatization of Amines (Protocol)
Principle
The resolution of chiral amines (e.g., amino acids, amphetamines) is often difficult on standard achiral stationary phases. Derivatization with an enantiopure isothiocyanate (e.g., (S)-THF-ITC) converts the enantiomers into thiourea diastereomers . These diastereomers possess different physicochemical properties, allowing baseline separation on standard C18 HPLC columns.
Materials
-
Reagent: (S)-2-Tetrahydrofurfuryl isothiocyanate (Enantiopure grade, >98% ee).
-
Analyte: Racemic amine sample (approx. 0.1 mmol).
-
Solvent: Acetonitrile (ACN) (HPLC grade).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Quenching Agent: Ethanolamine (optional).
Workflow Diagram
Figure 1: Workflow for resolving racemic amines using enantiopure THF-ITC.
Step-by-Step Protocol
-
Sample Preparation: Dissolve the amine analyte (1.0 eq, ~10 mg) in 1.0 mL of Acetonitrile.
-
Basification: Add TEA (1.5 eq) to ensure the amine is deprotonated and nucleophilic.
-
Derivatization: Add (S)-THF-ITC (1.2 eq) to the vial.
-
Note: A slight excess ensures complete consumption of the amine.
-
-
Incubation: Cap the vial and vortex. Incubate at Room Temperature for 60 minutes .
-
Tip: For sterically hindered amines, heat to 50°C for 2 hours.
-
-
Quenching (Optional): If direct injection is planned without purification, add 2 eq of ethanolamine to scavenge excess ITC.
-
Analysis: Inject 5-10 µL of the reaction mixture onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase: ACN/Water gradient (0.1% Formic Acid).
-
Detection: UV at 240–250 nm (characteristic thiourea absorbance).
-
Application II: Synthesis of Bioactive Thiourea Scaffolds
Principle
In drug discovery, the tetrahydrofuran (THF) ring is a "privileged structure" found in numerous bioactive compounds (e.g., antiviral nucleosides, polyether antibiotics). Conjugating THF-ITC with amine-bearing cores creates a thiourea linker , which acts as a rigid hydrogen-bond donor/acceptor bioisostere for urea or amide bonds.
Mechanism of Action[4][5]
Figure 2: Nucleophilic addition mechanism forming the thiourea linkage.
Library Synthesis Protocol (96-Well Plate Format)
-
Plate Setup: Load 50 µmol of unique amine building blocks into each well of a 96-well polypropylene deep-well plate.
-
Solvent: Add 500 µL of DCM (Dichloromethane) or DMF (if amines are salts) to each well.
-
Base: Add 100 µmol (2 eq) of DIPEA to each well.
-
Reagent Addition: Add 55 µmol (1.1 eq) of 2-Tetrahydrofurfuryl isothiocyanate (racemic or chiral, depending on target) dissolved in 100 µL DCM.
-
Reaction: Seal the plate with a chemically resistant mat. Shake at ambient temperature for 12 hours.
-
Work-up:
-
Scavenging: Add polymer-supported trisamine resin (to remove excess ITC) and isocyanate resin (to remove unreacted amine) to each well. Shake for 4 hours.
-
Filtration: Filter the supernatant into a receiving plate.
-
Drying: Evaporate solvent using a centrifugal evaporator (SpeedVac).
-
-
Validation: Analyze random wells via LC-MS to confirm mass [M+H]⁺.
Analytical Data & Troubleshooting
Expected Spectral Characteristics
-
UV/Vis: Thiourea derivatives typically show a strong absorption maximum (
) between 240 nm and 255 nm . -
MS: Expect a mass shift of +143.2 Da relative to the parent amine.
-
NMR (¹H):
-
The thiourea NH protons are typically deshielded (broad singlets,
7.5–9.5 ppm). -
The tetrahydrofurfuryl
protons adjacent to the nitrogen will appear as multiplets around 3.4–3.8 ppm.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Amine is a salt (HCl/TFA) | Ensure at least 2.0 eq of base (TEA/DIPEA) is added to free the amine. |
| No Reaction | Amine is non-nucleophilic (e.g., Aniline with EWG) | Heat reaction to 60°C or use Pyridine as solvent. |
| Precipitation | Product insoluble in ACN | Switch solvent to DMF or DMSO; thioureas can be less soluble than starting amines. |
| Hydrolysis | Wet solvents | Use anhydrous solvents; ITCs can slowly hydrolyze to amines (rare) or form carbamothioates with alcohols. |
References
-
Isothiocyanate Chemistry & Thiourea Formation
-
Chiral Derivatizing Agents (General Context)
-
Reagent Specifications (2-Tetrahydrofurfuryl isothiocyanate)
-
Chromatographic Derivatization Methods
Sources
- 1. 2-TETRAHYDROFURFURYL ISOTHIOCYANATE | 36810-87-4 [amp.chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Tetrahydrofurfuryl isothiocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Tetrahydrofurfuryl Isothiocyanate
Case ID: T-ITC-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Technical Context
2-Tetrahydrofurfuryl isothiocyanate (T-ITC) is a heterocyclo-aliphatic isothiocyanate. Unlike simple alkyl isothiocyanates, the ether oxygen in the tetrahydrofuran ring imparts higher polarity and specific solubility characteristics.
-
Physical State: Colorless to pale yellow liquid.[1]
-
Boiling Point: ~123°C at 18 mmHg [1].[2]
-
Critical Reactivity: The electrophilic carbon of the -N=C=S group is highly susceptible to nucleophilic attack by amines (forming thioureas) and alcohols (forming thiocarbamates).
-
Primary Failure Mode: Hydrolysis during aqueous workup or thermal degradation during atmospheric distillation.
This guide provides a self-validating purification workflow designed to minimize the formation of the thermodynamic "sink" product: 1,3-bis(tetrahydrofurfuryl)thiourea .
The "Golden Path" Purification Protocol
This workflow assumes synthesis via the standard dithiocarbamate route (Amine + CS₂ + Desulfurizing Agent).
Phase A: Workup (The Critical Junction)
Goal: Remove water and unreacted amine before they generate thiourea impurities.
-
Quench: Pour reaction mixture into ice water.
-
Extraction: Use Dichloromethane (DCM) or Diethyl Ether . Avoid Ethyl Acetate if possible, as it can trap water.
-
Wash:
-
Wash 1: 1N HCl (Cold). Reason: Protonates unreacted tetrahydrofurfurylamine, forcing it into the aqueous layer. This is the most critical step to prevent thiourea formation.
-
Wash 2: Saturated NaHCO₃. Reason: Neutralizes residual acid.
-
Wash 3: Brine.
-
-
Drying: Dry over anhydrous MgSO₄ for at least 30 minutes. Filter.
-
Concentration: Rotary evaporate at <40°C . Warning: Higher temperatures promote polymerization.
Phase B: Purification (Distillation vs. Chromatography)
| Feature | Method A: Vacuum Distillation (Recommended) | Method B: Flash Chromatography (Alternative) |
| Purity Potential | >98% | 95-97% |
| Scale | >5 grams | <1 gram |
| Key Risk | Thermal decomposition if vacuum is poor. | Hydrolysis on silica surface. |
| Parameters | 0.1 - 1.0 mmHg (High Vacuum) | Mobile Phase: Hexane/DCM (Avoid Alcohols) |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision logic for purifying crude T-ITC based on the physical state of your crude product.
Figure 1: Decision tree for selecting the appropriate purification method based on crude product characteristics.
Troubleshooting Center (Q&A)
Issue 1: "My product turned into a white solid/sludge."
Diagnosis: You have likely formed 1,3-bis(tetrahydrofurfuryl)thiourea . Mechanism: This occurs when unreacted amine attacks the formed isothiocyanate. This reaction is accelerated by the presence of water or insufficient cooling.
Corrective Action:
-
Filtration: The solid is not your product. Filter it off and discard it.
-
Rescue the Filtrate: The liquid filtrate may still contain your T-ITC.
-
Acid Wash: Take the filtrate, redissolve in ether, and wash vigorously with 1N HCl to remove any remaining amine.
-
Prevention: In future runs, use a slight excess of CS₂ (1.1–1.2 eq) and ensure the reaction remains below 0°C during the addition of the desulfurizing agent (e.g., Tosyl Chloride or DCC) [2].
Issue 2: "The product is decomposing on the silica column."
Diagnosis: Silica gel is slightly acidic and contains bound water, which can hydrolyze ITCs or cause them to stick. Mechanism: The ether oxygen in the tetrahydrofuran ring interacts with silanols, increasing retention time and exposure to surface moisture.
Corrective Action:
-
Neutralize Silica: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading the sample. Note: Use minimal TEA to avoid reacting with the ITC.
-
Change Solvent System: Switch to Hexane:DCM (3:1) . Avoid Ethyl Acetate or Alcohols (Methanol/Ethanol) completely. Alcohols will react with T-ITC to form thiocarbamates [3].
-
Speed: Perform "Flash" chromatography. The compound should not stay on the column for more than 15 minutes.
Issue 3: "I have low yield after vacuum distillation."
Diagnosis: Thermal polymerization or insufficient vacuum. Mechanism: 2-Tetrahydrofurfuryl isothiocyanate has a high boiling point at atmospheric pressure. Heating above 140°C causes sulfur extrusion and polymerization.
Corrective Action:
-
Check Vacuum: You need a strong pump (<1 mmHg). If using a water aspirator (~20 mmHg), the boiling point (123°C) is too close to the decomposition temperature.
-
Use a Kugelrohr: For small scales (<5g), a Kugelrohr oven is superior to a distillation column as it minimizes the path length and heating duration.
Analytical Validation (FAQ)
Q: How do I confirm I have the pure Isothiocyanate and not the Thiourea? A: Use IR Spectroscopy (Neat).
-
Isothiocyanate (Product): Look for a very strong, broad peak at 2050–2150 cm⁻¹ (-N=C=S stretch).
-
Thiourea (Impurity): This peak will be absent. Instead, you will see broad N-H stretches around 3200–3400 cm⁻¹.
Q: Can I store T-ITC in the freezer? A: Yes, but it must be anhydrous .
-
Store at -20°C under Nitrogen or Argon.
-
If moisture enters the vial, it will slowly turn into a white solid (thiourea) over weeks.
References
-
Maddani, M. R., & Prabhu, K. R. (2010).[3] A simple condensation between amines and carbon disulfide.[3] Journal of Organic Chemistry. [Link]
-
Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley. [Link]
Sources
removing unreacted 2-Tetrahydrofurfuryl isothiocyanate
Topic: Removal of Unreacted 2-Tetrahydrofurfuryl Isothiocyanate (T-ITC) Ticket Status: Open Assigned Specialist: Senior Application Scientist, Purification Division[1]
🟢 System Overview & Molecule Profile[1]
Welcome to the Purification Support Hub. You are likely dealing with 2-Tetrahydrofurfuryl isothiocyanate (T-ITC) , a versatile electrophile used to synthesize thioureas and heterocycles.[1]
Before we troubleshoot, we must understand the "enemy."[1] T-ITC is not a simple solvent you can rotovap away.[1] It is a high-boiling, lipophilic oil that often "streaks" on silica, contaminating your final product.[1]
| Property | Value | Implication for Purification |
| Boiling Point | ~123°C (at 18 mmHg) | Do not attempt to remove by standard rotary evaporation.[1] It requires high vacuum (<0.5 mmHg) and heat, which may degrade your product.[1] |
| Physical State | Oil / Liquid | Hard to crystallize out; tends to co-elute with other lipophilic oils.[1] |
| Reactivity | Electrophilic (N=C=S) | Reacts rapidly with nucleophiles (amines, thiols).[1] This is its Achilles' heel for removal. |
| Hazards | Lachrymator / Sensitizer | Causes eye irritation and sensitization.[1] Neutralization is mandatory before disposal.[1] |
🎫 Ticket #409: "My Product is an Oil and Co-elutes with T-ITC"
User Context: I performed a reaction with excess T-ITC. My product is also a lipophilic oil.[1] I tried column chromatography, but the T-ITC trails and contaminates my fractions.
🔧 Solution A: The "Solid-Phase Scavenger" (Gold Standard)
Best for: High-value intermediates (mg to g scale), medicinal chemistry libraries.[1]
The Logic: Instead of trying to separate two oils based on subtle polarity differences, we use a Polymer-Supported Amine (PS-Amine) .[1] The resin beads chemically bond to the unreacted T-ITC.[1] You then simply filter off the beads.[1] The T-ITC is removed physically, leaving your product in solution.[1]
Protocol:
-
Calculate Load: Estimate the amount of unreacted T-ITC (e.g., via LCMS or TLC).[1]
-
Select Resin: Use PS-Trisamine or PS-Aminomethyl polystyrene .[1]
-
Incubation:
-
Validation: Spot TLC. The T-ITC spot (usually high Rf, UV active) should disappear.[1]
-
Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin with solvent.[1]
-
Result: The filtrate contains your pure product; the T-ITC is trapped on the beads.[1]
Figure 1: Workflow for removing T-ITC using solid-phase scavenger resins.
🎫 Ticket #410: "I Can't Afford Resins / I'm Working on Large Scale"
User Context: I have 50g of crude material. Resins are too expensive.[1] I need a chemical workup method.
🔧 Solution B: The "Polarity Shift" (Derivatization)
Best for: Large scale (>10g), robust products stable to basic washing.[1]
The Logic: T-ITC is lipophilic (non-polar).[1] By reacting it with a small, polar amine (like dimethylamine or ammonia), we convert it into a Thiourea .[1] Thioureas are significantly more polar than isothiocyanates.[1] This creates a massive
Protocol:
-
Quench: Add 3–5 equivalents of 40% aqueous dimethylamine or 7N Ammonia in Methanol to your reaction mixture.
-
Stir: Stir vigorously for 30–60 minutes.
-
Reaction:T-ITC + Me2NH -> 1,1-dimethyl-3-(tetrahydrofurfuryl)thiourea.[1]
-
-
Workup (Choice of two paths):
-
Path A (Acid Wash): If your product is neutral (not an amine), wash the organic layer with 1M HCl.[1] The new thiourea adduct may protonate or simply partition into the aqueous phase better than the starting ITC.[1]
-
Path B (Silica Plug): Evaporate solvents.[1] The residue now contains your product (non-polar) and the thiourea (very polar).[1] Run a short silica plug eluting with Hexane/EtOAc (e.g., 9:1).[1] Your product elutes; the thiourea sticks to the baseline.
-
Figure 2: Mechanism of converting lipophilic T-ITC into easily separable polar thiourea.[1]
🎫 Ticket #411: "Safety Alert: The Lab Smells Like Mustard"
User Context: There is a lingering pungent odor on my glassware and rotovap traps. How do I clean this safely?
🔧 Solution C: Decontamination & Neutralization
The Issue: Isothiocyanates are potent sensitizers.[1] Traces on glassware can cause contact dermatitis or respiratory sensitization in future users.[1]
Protocol:
-
Glassware: Do not just rinse with acetone.[1] Soak all contaminated glassware in a bath of 10% aqueous NaOH (Sodium Hydroxide) + 20% Bleach for 1 hour.[1]
-
Chemistry: Base hydrolyzes the ITC to the amine; bleach oxidizes the sulfur byproducts, eliminating the smell.[1]
-
-
Rotovap Traps: If T-ITC was pulled into the bump trap, fill the trap with the bleach/base solution and let it sit.[1]
-
Spills: Cover with solid sodium carbonate, then wipe with a paper towel soaked in dilute ammonia.[1]
📚 References & Validation[1]
-
Physical Properties & Safety:
-
Scavenging Methodologies:
-
Chemical Derivatization (Thiourea Formation):
-
General Purification Handbook:
-
Source: Armarego, W. L. F. Purification of Laboratory Chemicals. (Standard text for handling high-boiling organic impurities).
-
Link:[1]
-
Sources
Technical Support Center: 2-Tetrahydrofurfuryl Isothiocyanate
CAS: 36810-87-4 | Formula: C₆H₉NOS | M.W.: 143.21 g/mol [1][2]
Welcome to the Technical Support Interface
Status: Active | Ticket Priority: High (Reactive Intermediate)
As a Senior Application Scientist, I have compiled this dynamic support guide to assist you with the handling, storage, and experimental troubleshooting of 2-Tetrahydrofurfuryl isothiocyanate (2-THFITC). This compound possesses a dual-nature reactivity: the electrophilic isothiocyanate (-N=C=S) group and the cyclic ether (tetrahydrofuran) moiety.[1]
This guide moves beyond standard SDS data, offering causal explanations for protocol failures and self-validating handling systems.
Module 1: Critical Storage Protocols
Core Directive: Prevent hydrolysis and oxidative degradation.
Q: My sample has developed a cloudy precipitate or turned yellow. Is it still usable?
A: Likely No. Cloudiness typically indicates the formation of degradation products.[1]
-
The Mechanism: Isothiocyanates are moisture-sensitive.[1][2] Upon contact with atmospheric humidity, the cumulative double bond system (-N=C=S) undergoes hydrolysis.[1] This reaction yields the corresponding amine (tetrahydrofurfurylamine) and carbonyl sulfide (COS).[1] The amine is a nucleophile and can react with the remaining isothiocyanate to form a substituted thiourea precipitate (cloudiness).
-
The Ether Risk: The tetrahydrofuran ring is an ether.[1] While less prone to peroxidation than diethyl ether, long-term storage in the presence of oxygen can lead to peroxide formation at the
-carbon, further destabilizing the molecule.[1]
Q: What is the "Gold Standard" storage configuration?
A: To maximize shelf-life (>12 months), adopt the "Double-Barrier Inert System" :
-
Primary Container: Glass vial with a Teflon-lined septum cap. Never use standard polyethylene caps, as ITCs can diffuse through or degrade certain plastics.[1]
-
Atmosphere: Purge the headspace with dry Nitrogen or Argon after every use.[1]
-
Secondary Containment: Place the sealed vial inside a secondary jar containing a desiccant (e.g., Drierite) and store at -20°C .
Visualizing the Degradation Pathway The following diagram illustrates why moisture is the primary antagonist of 2-THFITC stability.
Figure 1: The moisture-induced degradation cascade leading to amine contamination and thiourea precipitation.[1]
Module 2: Handling & Safety (Tier 2 Support)
Core Directive: Mitigate volatility and lachrymatory effects.
Q: I smell a garlic-like or pungent odor outside the hood. What happened?
A: Immediate Containment Breach. 2-THFITC is a volatile lachrymator (tear-inducing agent).[1] If you can smell it, you have exceeded the exposure limit.
-
Troubleshooting:
-
Glassware: Rinse all contaminated glassware with a neutralizing solution (see below) inside the fume hood before removing it for washing.[1]
-
Gloves: Nitrile gloves provide temporary protection but are permeable to ITCs over time.[1] Change gloves immediately if a splash occurs.[1] Double-gloving is recommended for transfers >5 mL.[1]
-
Q: How do I neutralize a spill or clean glassware safely?
A: Do not just use water (slow hydrolysis).[1] Use the Nucleophilic Quench Method :
-
The Solution: A mixture of dilute ammonia (NH₄OH) and ethanol.[1]
-
The Logic: Ammonia is a strong nucleophile that rapidly converts the irritating isothiocyanate into a non-volatile, water-soluble thiourea derivative.[1]
-
Protocol: Soak glassware in this solution for 1 hour before standard washing.
Safety Decision Logic
Figure 2: Operational logic for handling volatile isothiocyanates.
Module 3: Experimental Troubleshooting
Core Directive: Optimize reactivity and solvent selection.
Q: My coupling reaction yield is low (<40%). What am I doing wrong?
A: Check your solvent system. Isothiocyanates are electrophiles; they will react with any nucleophile in your system, not just your target amine.[1]
Common Solvent Errors:
-
Alcohols (MeOH, EtOH): CRITICAL ERROR. Primary alcohols react with ITCs to form thiocarbamates (O-alkyl thiocarbamates), competing with your desired reaction.[1]
-
Wet Solvents: As detailed in Module 1, water consumes the reagent.[1]
Solvent Compatibility Matrix
| Solvent Class | Status | Technical Note |
| Alcohols (Methanol, Ethanol) | 🔴 Avoid | Forms thiocarbamates (side product).[1] |
| Water (Aqueous buffers) | 🟡 Caution | Only usable in biphasic systems or rapid pH-controlled reactions.[1] |
| Chlorinated (DCM, Chloroform) | 🟢 Recommended | Excellent solubility; non-reactive.[1] |
| Ethers (THF, Dioxane) | 🟢 Recommended | Good compatibility; ensure peroxide-free.[1] |
| DMF/DMSO | 🟢 Recommended | Good for nucleophilic substitutions; difficult to remove.[1] |
Q: How do I monitor the reaction progress?
A: IR Spectroscopy is the most robust self-validating method.[1]
-
Start: Strong, broad peak at 2000–2200 cm⁻¹ (N=C=S stretch).[1]
-
End: Disappearance of the 2100 cm⁻¹ peak and appearance of thiourea/amide bands (depending on product).
-
Note: TLC can be misleading due to the volatility of the starting material (it may evaporate off the plate before detection).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 153835, 2-Tetrahydrofurfuryl isothiocyanate. Retrieved January 29, 2026, from [Link]
-
Mullins, R. J. (2020).[1] Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal. Isothiocyanate Synthesis and Reactivity. Retrieved January 29, 2026, from [Link]
-
LookChem. 2-Tetrahydrofurfuryl isothiocyanate Properties and Stability. Retrieved January 29, 2026, from [Link]
Sources
Technical Support Center: 2-Tetrahydrofurfuryl Isothiocyanate (2-THFITC) Stability
Welcome to the Advanced Chemical Stability Support Center. Subject: 2-Tetrahydrofurfuryl Isothiocyanate (2-THFITC) CAS: 36810-87-4 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
2-Tetrahydrofurfuryl isothiocyanate (2-THFITC) presents a dual-stability challenge: the electrophilic reactivity of the isothiocyanate (-N=C=S) group and the polarity of the tetrahydrofuran (THF) ether linkage. Instability manifests as precipitation (polythioureas), yellowing (oxidative degradation), or loss of titer (hydrolysis).
This guide moves beyond standard SDS precautions, offering mechanistic insights and self-validating protocols to stabilize this compound during synthesis, storage, and analysis.
Module 1: Storage & Handling Troubleshooting
Q: My clear 2-THFITC oil has turned yellow and viscous after two weeks at 4°C. Is it salvageable?
A: Likely No. The yellowing and viscosity increase indicate oxidative polymerization or thiourea formation.
-
The Mechanism: The Carbon atom in the -N=C=S group is highly electrophilic. Trace moisture initiates hydrolysis, yielding an amine (tetrahydrofurfuryl amine) and Carbonyl Sulfide (COS). This newly formed amine is a potent nucleophile; it attacks remaining ITC molecules to form N,N'-di(tetrahydrofurfuryl)thiourea , which precipitates or causes viscosity changes.
-
The Fix: You must interrupt the "Hydrolysis-Aminolysis Cascade."
Protocol: The "Dry-Freeze" Storage System
-
Step 1 (Aliquot): Do not store the bulk bottle. Upon receipt, divide the material into single-use glass vials under a Nitrogen or Argon blanket.
-
Step 2 (Desiccation): Store vials in a secondary container containing activated molecular sieves (3Å or 4Å) or Drierite™.
-
Step 3 (Temp): Store at -20°C . 4°C is insufficient for long-term stability (>1 month) due to the catalytic effect of the ether oxygen in the THF ring, which can coordinate water and facilitate nucleophilic attack.
Module 2: Analytical Stability (HPLC/LC-MS)
Q: I see a 30% loss of peak area during my HPLC run, but the sample is fresh. What is happening?
A: You are likely observing on-column degradation . Standard reverse-phase methods use water/methanol or water/acetonitrile. In neutral or slightly alkaline buffers (pH > 7), the half-life of ITCs can be minutes. The THF ring increases water solubility compared to alkyl ITCs, paradoxically accelerating hydrolysis by increasing the effective concentration of water near the reactive center.
The Solution: Derivatization-Based Quantification Do not measure the ITC directly if precision is critical. Convert it to a stable thiourea derivative before injection.
Protocol: The Ammonia Derivatization Assay
-
Reagent: Prepare 2M Ammonia in Methanol (freshly prepared).
-
Reaction: Mix 100 µL of your 2-THFITC sample with 500 µL of Ammonia/MeOH.
-
Incubation: Vortex and let stand at Room Temp for 15 minutes.
-
Analysis: Inject this stable thiourea. It will have a distinct retention time, higher UV absorbance (better sensitivity), and zero degradation during the run.
Data Comparison: Direct vs. Derivatized Stability
| Parameter | Direct Injection (ITC) | Derivatized Injection (Thiourea) |
| Mobile Phase Stability | < 1 hour (pH 7) | > 48 hours |
| UV Sensitivity | Low (weak n→π* transition) | High (strong π→π* transition) |
| Quantification Error | ± 15-20% | < 2% |
Module 3: Formulation & Bioavailability
Q: We need to screen this in cell culture, but it crashes out of DMSO/Media. How do we stabilize it in aqueous solution?
A: Encapsulate the hydrophobic ITC moiety using Cyclodextrins (CDs) .
The hydrophobic cavity of
Protocol: Ultrasonic Inclusion Complexation
-
Host Phase: Dissolve
-Cyclodextrin (10 mM) in water. -
Guest Phase: Dissolve 2-THFITC in a minimal volume of Ethanol (100 mM).
-
Mixing: Add Guest dropwise to Host (1:1 molar ratio) while sonicating.
-
Energy Input: Sonicate (probe sonicator) at 40% amplitude for 10 minutes on ice.
-
Endpoint: The solution should turn from turbid to clear/opalescent.
-
-
Lyophilization: Freeze-dry the solution to obtain a stable white powder. This powder can be reconstituted in media without immediate precipitation or degradation.
Visualizing the Chemistry
Figure 1: The Degradation Cascade & Stabilization Logic
This diagram illustrates why moisture is the enemy and how the "Hydrolysis-Aminolysis" loop destroys your sample.
Figure 1: The degradation pathway of 2-THFITC. Note the "Amine" node (Red) acts as a catalyst for further degradation, attacking remaining ITC to form the final Thiourea precipitate (Black).
Figure 2: Analytical Workflow Decision Tree
Use this logic to select the correct method for your experiment.
Figure 2: Decision matrix for handling 2-THFITC based on experimental intent.
References
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.[5] Link
-
Ohta, Y., et al. (2004). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Bioscience, Biotechnology, and Biochemistry, 68(12). Link
-
Wu, H., et al. (2020). Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. Foods, 9(4), 447. Link
-
Vermeulen, M., et al. (2003). Determination of isothiocyanates... using solid-phase extraction and HPLC.[4] Journal of Chromatography B. (Foundational method for thiourea/dithiocarbamate derivatization).[4]
Sources
- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. ffhdj.com [ffhdj.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. thaiscience.info [thaiscience.info]
Technical Support Center: 2-Tetrahydrofurfuryl Isothiocyanate (TFI) Reaction Troubleshooting
Topic: Byproducts in 2-Tetrahydrofurfuryl Isothiocyanate Reactions Target Audience: Researchers, Medicinal Chemists, and Process Engineers Content Type: Technical Support Guide (Q&A Format)
Core Technical Overview
2-Tetrahydrofurfuryl Isothiocyanate (TFI) is a versatile heterocyclic building block used in the synthesis of thiourea-based pharmaceuticals and agricultural chemicals. Its reactivity is driven by the electrophilic carbon of the isothiocyanate (-N=C=S) group, making it susceptible to nucleophilic attack.
-
Molecular Formula: C₆H₅NOS
-
Boiling Point: 123°C (18 mmHg)[4]
This guide addresses the critical impurities and byproducts encountered during the synthesis, storage, and application of TFI.
Troubleshooting Guide: Common Byproducts & Issues
Issue 1: "I see a white precipitate forming in my reaction mixture over time. What is it?"
Diagnosis: Formation of 1,3-bis(tetrahydrofurfuryl)thiourea (Symmetric Thiourea Dimer).
Causality: This is the most common byproduct. It forms when the product (TFI) reacts with the starting material (2-tetrahydrofurfurylamine) or with amine generated from the hydrolysis of TFI.
-
Incomplete Synthesis: If the starting amine is not fully converted to the dithiocarbamate before desulfurization, it remains available to attack the formed isothiocyanate.
-
Hydrolysis: Moisture enters the system, hydrolyzing TFI back to the amine, which then immediately reacts with remaining TFI to form the thermodynamically stable thiourea dimer.
Corrective Action:
-
Protocol Adjustment: Ensure the reaction environment is strictly anhydrous. Use dry solvents (DCM or THF) and an inert atmosphere (N₂ or Ar).
-
Stoichiometry: Use a slight excess of the desulfurizing agent (e.g., thiophosgene, CS₂/DCC, or T3P) to ensure total consumption of the amine.
-
Purification: The thiourea dimer is typically a solid with high polarity. Remove it via filtration (if precipitated) or silica gel flash chromatography (it will elute much later than the non-polar isothiocyanate).
Issue 2: "My product smells strongly of rotten eggs and has a yellow tint."
Diagnosis: Contamination with Elemental Sulfur or Carbonyl Sulfide (COS) .
Causality:
-
Elemental Sulfur: Common when using oxidative desulfurization methods (e.g., I₂/base or sulfur-based transfer reagents). Sulfur dissolves in organic solvents and co-elutes with isothiocyanates.
-
COS: A gaseous byproduct of isothiocyanate hydrolysis. Its presence indicates active degradation.
Corrective Action:
-
Sulfur Removal: If using iodine-mediated synthesis, wash the organic layer with a reducing agent like aqueous sodium thiosulfate (
) or sodium sulfite ( ) during workup. -
Degassing: Purge the reaction mixture with inert gas to remove dissolved COS.
Issue 3: "The NMR shows a complex multiplet near 3.0-3.5 ppm that doesn't match the product."
Diagnosis: Residual Dithiocarbamate Salt or Protonated Amine .[6][7]
Causality: Intermediate dithiocarbamate salts (formed from Amine + CS₂) can persist if the desulfurization step is sluggish (e.g., low temperature, old reagents). These salts are often distinctively colored (yellow/orange) and water-soluble.
Corrective Action:
-
Workup: Perform an acidic wash (0.1 M HCl) followed by a bicarbonate wash. The acid converts residual dithiocarbamate back to amine (which enters the aqueous layer) and CS₂, cleaning up the organic layer. Note: Do not expose the isothiocyanate product to strong acid for extended periods.
Diagnostic Data: Identifying Impurities
Use the following spectral signatures to distinguish the desired TFI from its common byproducts.
| Compound | Structure Description | Key ¹H NMR Signature (CDCl₃) | IR Signature (cm⁻¹) |
| 2-Tetrahydrofurfuryl Isothiocyanate (Product) | R-CH₂-NCS | ~3.5 - 3.7 ppm (Multiplet, CH₂-N) | ~2100 - 2200 (Broad, strong -N=C=S stretch) |
| 2-Tetrahydrofurfurylamine (Start.[8] Mat.) | R-CH₂-NH₂ | ~2.6 - 2.8 ppm (Multiplet, CH₂-N) | ~3300 (N-H stretch, weak/broad) |
| 1,3-bis(tetrahydrofurfuryl)thiourea (Dimer) | R-NH-CS-NH-R | ~3.2 - 3.5 ppm (Shifted downfield due to C=S anisotropy) | ~1550 (Thioamide II band), No 2100 peak |
| Dithiocarbamate Salt | R-NH-CS₂⁻ M⁺ | ~3.8 - 4.0 ppm (Deshielded CH₂-N) | ~1000 (C=S stretch) |
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the "Death Spiral" of hydrolysis leading to dimer formation.
Figure 1: Reaction pathways showing the synthesis of TFI (Green) and the competitive hydrolysis/dimerization cycles (Red) that lead to byproducts.[9][10]
Validated Experimental Protocols
Protocol A: Purification of TFI (Removing the Dimer)
Since the thiourea dimer is significantly more polar than the isothiocyanate, vacuum distillation is the preferred purification method for scale-up, while flash chromatography works for small batches.
Vacuum Distillation Method:
-
Setup: Short-path distillation apparatus with a vigorous stir bar.
-
Pressure: Reduce system pressure to 15–20 mmHg .
-
Temperature: Slowly heat the oil bath. TFI boils at 123°C (at 18 mmHg).[4]
-
Collection: Discard the first fraction (residual solvents/low boilers). Collect the main fraction as a clear, colorless to pale yellow liquid.
-
Residue: The thiourea dimer and sulfur will remain in the pot as a solid/tar residue.
Protocol B: Stability Check (Self-Validation)
Before using TFI in a critical step (e.g., protein conjugation), perform this quick check:
-
Visual: Is the liquid clear? (Cloudiness = Polymer/Dimer).
-
Odor: Is there a sharp, biting odor? (Good). Is there a rotten egg smell? (Bad - Sulfur/Hydrolysis).
-
Solubility Test: Add 1 drop of TFI to 1 mL of Hexane.
-
Clear solution: High purity.
-
Precipitate/Turbidity: Presence of thiourea dimer (insoluble in hexane).
-
References
-
Synthesis and Properties of Isothiocyanates
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Hydrolysis Mechanisms of Isothiocyanates
- Source: ChemicalBook / CAS Database.
-
General Isothiocyanate Stability & Reactivity
- Source: National Institutes of Health (NIH) / PubMed.
-
URL:[Link] (General reference for ITC hydrolysis kinetics).
Sources
- 1. 2-Tetrahydrofurfuryl isothiocyanate - High purity | EN [georganics.sk]
- 2. 2-TETRAHYDROFURFURYL ISOTHIOCYANATE, CasNo.36810-87-4 Yinghao Pharm Co.,Ltd. China (Mainland) [czyingsa.lookchem.com]
- 3. chembk.com [chembk.com]
- 4. 2-TETRAHYDROFURFURYL ISOTHIOCYANATE | 36810-87-4 [amp.chemicalbook.com]
- 5. Tetrahydrofurfuryl isothiocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 2-Tetrahydrofurfuryl Isothiocyanate
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Reagent Focus: 2-Tetrahydrofurfuryl isothiocyanate (THFITC) CAS: 36810-87-4
Introduction: The Scale-Up Paradox
Welcome to the Scale-Up Support Center. If you are here, you likely successfully synthesized a few milligrams of a thiourea derivative using 2-Tetrahydrofurfuryl isothiocyanate (THFITC) in a vial, but your attempt to scale to 50g or 1kg resulted in a dark oil, a runaway exotherm, or a product contaminated with unreacted starting material.
THFITC is a deceptive reagent. Its tetrahydrofuran (THF) ring confers unique solubility, but its high boiling point (>240°C at atm) and potent electrophilicity create specific bottlenecks during scale-up. This guide addresses the three critical failure modes: Thermodynamic Control , Purification of Non-Volatile Electrophiles , and Sensitization Management .
Module 1: Reaction Thermodynamics & Kinetics
The Issue: The "Adiabatic Spike"
On a milligram scale, the heat generated by the nucleophilic addition of an amine to the isothiocyanate carbon dissipates rapidly. On a kilogram scale, this reaction is effectively adiabatic. The rapid addition of amine to neat or concentrated THFITC can trigger a temperature spike exceeding the boiling point of common solvents (DCM, THF), leading to dangerous over-pressurization or product decomposition.
The Protocol: Inverse Addition & Solvent Heatsink
Do not add the isothiocyanate to the amine. The high local concentration of amine can promote dimer formation or side reactions.
Recommended Workflow:
-
Solvent Selection: Use Toluene or 2-MeTHF instead of Dichloromethane (DCM). Toluene offers a higher heat capacity and allows for higher reaction temperatures if the kinetics are sluggish, without the pressure risks of low-boiling chlorinated solvents.
-
Concentration: Maintain reaction concentration between 0.5 M and 1.0 M.
-
Controlled Addition:
-
Dissolve THFITC in the solvent.
-
Cool to 0–5°C.
-
Add the amine (or amine/base mixture) dropwise.
-
Critical Parameter: Monitor internal temperature, not jacket temperature. Rate of addition must be governed by
.
-
Visualization: Kinetic Control Loop
Figure 1: Logic flow for controlled exothermic addition. The addition rate is enslaved to the internal temperature probe, not a timer.
Module 2: Purification & Work-up
The Issue: The "Sticky Oil" Problem
THFITC has a high boiling point (approx. 123°C at 18 mmHg) [1]. Unlike volatile isothiocyanates (e.g., allyl isothiocyanate), you cannot simply remove excess THFITC on a rotary evaporator. If you use a 1.1 equivalent excess to drive the reaction to completion, that 0.1 equivalent will remain as a persistent oily impurity that co-elutes with your product.
The Solution: Chemical Scavenging
Avoid chromatography.[1] Use "Phase-Switch Scavenging" to render the lipophilic THFITC water-soluble.
Method A: The Glycine Wash (Cost-Effective) Glycine reacts with the unreacted isothiocyanate to form a thiourea-acid, which is highly soluble in basic water.
Protocol:
-
Quench: After reaction completion, add 0.2–0.5 equivalents of Glycine and Triethylamine (or aqueous NaOH/Carbonate).
-
Agitate: Stir vigorously for 2–4 hours.
-
Partition: The excess THFITC is converted to N-(2-tetrahydrofurfuryl)-N'-carboxymethylthiourea.
-
Wash: Wash the organic layer with pH 9–10 aqueous buffer. The impurity will partition into the aqueous phase.
Method B: Polymer-Supported Scavengers (High Purity/High Cost) For GMP steps or late-stage synthesis, use an amine-functionalized resin (e.g., Trisamine or PL-AMS).
Data Comparison: Purification Strategies
| Method | Clearance Efficiency | Cost | Scalability | Comments |
| Distillation | Low | Low | Low | THFITC BP is too high; product often degrades. |
| Chromatography | High | High | Low | Silica gel binds thioureas strongly; poor recovery. |
| Glycine Wash | High | Low | High | Best for >100g scale. Converts impurity to water-soluble species. |
| Resin Scavenge | Very High | High | Medium | Ideal for <50g or final API steps. |
Visualization: The Scavenging Mechanism
Figure 2: Mechanism of the Glycine Wash. The lipophilic impurity is chemically modified to become hydrophilic, allowing separation via extraction.
Module 3: Safety & Handling
The Issue: Sensitization & Hydrolysis
Isothiocyanates are potent skin sensitizers and lachrymators [2]. The THF ring in THFITC increases its lipophilicity, enhancing skin absorption compared to smaller alkyl isothiocyanates. Furthermore, THFITC is moisture-sensitive; exposure to atmospheric moisture over time hydrolyzes it to the corresponding amine and Carbonyl Sulfide (COS), a toxic gas.
Safety Protocols
-
Decontamination: Prepare a "Quench Solution" of 50% Ethanol, 40% Water, and 10% Aqueous Ammonia . Wipe down all surfaces and rinse glassware with this solution before removing them from the fume hood. The ammonia rapidly converts residual isothiocyanate to the inert thiourea.
-
Storage: Store THFITC under Nitrogen or Argon at 2–8°C. If the liquid turns cloudy, it has likely hydrolyzed.
-
PPE: Double gloving (Nitrile) is mandatory. Change outer gloves immediately upon splash contact.
Troubleshooting FAQ
Q: My reaction mixture turned red/dark brown. Is my product ruined? A: Not necessarily. Isothiocyanates can form trace amounts of conjugated impurities or polymerized species that are highly colored. This is often due to high temperature or light exposure. Proceed with the Glycine Wash (Module 2) and then treat the organic layer with activated charcoal (5 wt%) before crystallization.
Q: The reaction is stalled at 90% conversion. Should I add heat? A: Exercise caution. Heating THFITC with amines can promote reversibility (elimination of amine) or desulfurization to the urea or carbodiimide [3]. Instead of heat, add a catalyst like DMAP (1-5 mol%) or increase the concentration of the reaction mixture.
Q: I see a new impurity spot on TLC that doesn't match the starting material. A: Check your solvent. If you are using an alcohol solvent (Methanol/Ethanol), you may be forming the thiocarbamate (reaction of solvent with THFITC) instead of the thiourea. This competes with your amine. Switch to a non-nucleophilic solvent like Toluene, THF, or Acetonitrile.
Q: How do I remove the THF-ring containing amine if the isothiocyanate hydrolyzes? A: If your starting material has hydrolyzed to tetrahydrofurfurylamine, it is a basic impurity. Wash your organic reaction mixture with dilute aqueous acid (e.g., 0.5 M HCl or Citric Acid). The amine will protonate and move to the aqueous layer, while your thiourea product (which is much less basic) will remain in the organic layer.
References
-
ChemicalBook. (2025). 2-Tetrahydrofurfuryl isothiocyanate Properties and Boiling Point Data. Retrieved from
-
National Institutes of Health (NIH). (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC3326388. Retrieved from
-
Organic Chemistry Portal. (2010). Thiourea synthesis by thioacylation and condensation. Retrieved from
-
ACS Green Chemistry Institute. (2016). MedChem Tips and Tricks: Purification and Scavenging. Retrieved from
Sources
Validation & Comparative
Comparative Technical Guide: 2-Tetrahydrofurfuryl Isothiocyanate vs. Phenyl Isothiocyanate
[1]
Executive Summary
In the landscape of electrophilic heterocumulenes, isothiocyanates (ITCs) are pivotal for thiourea bond formation, bioconjugation, and heterocycle synthesis.[1] This guide contrasts two distinct reagents: Phenyl Isothiocyanate (PITC) , the aromatic standard-bearer for protein sequencing, and 2-Tetrahydrofurfuryl Isothiocyanate (T-ITC) , an aliphatic, heterocyclic analog offering unique steric and electronic properties.
The Verdict:
-
Choose PITC when reaction speed, UV-detectability, and complete derivatization of sterically hindered amines are paramount (e.g., Edman degradation, HPLC tagging).
-
Choose T-ITC when constructing bioactive heterocycles (e.g., 1,2,4-triazoles), requiring enhanced hydrolytic stability, or exploring chiral resolution where the tetrahydrofuran moiety serves as a stereochemical handle.
Chemical Fundamentals & Electronic Theory
The reactivity difference between T-ITC and PITC is governed by the electronic influence of the substituent (R-group) on the central electrophilic carbon (
| Feature | Phenyl Isothiocyanate (PITC) | 2-Tetrahydrofurfuryl Isothiocyanate (T-ITC) |
| Structure | Aromatic Ring directly attached to NCS | Aliphatic Ether Ring separated by methylene spacer |
| Electronic Effect | Electron Withdrawing (Resonance/Induction) .[2] The phenyl ring pulls electron density, increasing | Electron Donating (Induction) . The alkyl group donates density, stabilizing the central carbon and reducing electrophilicity. |
| Reactivity | High . Rapid nucleophilic attack. | Moderate . Slower, more controlled reaction rates. |
| UV Chromophore | Strong ( | Weak/None . Requires MS or refractive index detection. |
| Chirality | Achiral. | Chiral Center at C2 of the tetrahydrofuran ring.[2] |
Mechanistic Insight
Both reagents react via nucleophilic addition of a primary or secondary amine to the central carbon, forming a thiourea. However, the transition state for PITC is lower in energy due to the stabilization of the developing negative charge on the nitrogen by the phenyl ring.
Detailed Reactivity Profile
Kinetics of Nucleophilic Addition
-
PITC: Exhibits second-order kinetics that are highly sensitive to solvent polarity. In polar aprotic solvents (DMSO, DMF), reaction rates with primary amines are instantaneous at room temperature.
-
T-ITC: Reaction rates are approximately 10-100x slower than PITC depending on the nucleophile. This reduced electrophilicity is advantageous when selectivity is required—for instance, differentiating between a primary amine and a less nucleophilic hydroxyl group.
Hydrolytic Stability
Isothiocyanates are susceptible to hydrolysis, forming dithiocarbamic acids which decompose into amines and COS.
-
PITC: Less stable in aqueous basic buffers. The high electrophilicity promotes faster hydrolysis, necessitating excess reagent in aqueous labeling protocols.
-
T-ITC: The aliphatic nature confers greater resistance to aqueous hydrolysis, making it a superior choice for slow reactions in mixed aqueous-organic solvent systems.
Synthetic Utility
-
PITC (The Analytical Workhorse): Exclusively used for "spray and pray" labeling. Its reaction product, the phenylthiocarbamyl (PTC) derivative, is stable enough for chromatography but can be cyclized under acidic conditions (Edman chemistry) to cleave peptide bonds.
-
T-ITC (The Synthetic Architect): Primarily used as a building block. The tetrahydrofurfuryl group acts as a lipophilic yet polar pharmacophore. It reacts with hydrazines to form thiosemicarbazides, which are precursors to 1,2,4-triazoles (antifungal/antimicrobial scaffolds).[3]
Visualizing the Decision Process
The following diagram illustrates the decision logic and mechanistic pathways for selecting between PITC and T-ITC.
Figure 1: Decision matrix for selecting isothiocyanate reagents based on experimental goals.
Experimental Protocols
Protocol A: High-Throughput Amine Labeling with PITC
Objective: Rapid derivatization of amino acids for HPLC-UV analysis.
-
Preparation: Dissolve the amine sample (1-10 nmol) in 100 µL of coupling buffer (Pyridine:Triethylamine:Water, 10:1:9).
-
Addition: Add 5 µL of PITC (neat).
-
Incubation: Vortex and incubate at room temperature for 20 minutes . (Note: T-ITC would require heating or hours of incubation here).
-
Workup: Dry the sample under vacuum (SpeedVac) to remove excess PITC and solvents.
-
Analysis: Reconstitute in acetonitrile/water for HPLC. Detect at 254 nm .
Protocol B: Synthesis of 1,2,4-Triazole Scaffold using T-ITC
Objective: Synthesis of a bioactive heterocycle precursor.
-
Reactants: Dissolve hydrazine hydrate (1.0 equiv) in ethanol.
-
Addition: Dropwise add 2-Tetrahydrofurfuryl isothiocyanate (1.0 equiv) at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours . Monitor by TLC (T-ITC spot disappearance).
-
Observation: The reaction forms the thiosemicarbazide intermediate.
-
-
Cyclization (Optional): Reflux the intermediate in basic media (NaOH) or acidic media to effect cyclodehydration, yielding the mercapto-triazole derivative.
-
Purification: Recrystallize from ethanol/water.
Safety & Handling
| Parameter | PITC | T-ITC |
| Toxicity | High .[2] Poison by inhalation/ingestion.[4] | Moderate . Harmful if swallowed/inhaled.[4][5] |
| Volatility | High vapor pressure.[2] Lachrymator. | Lower volatility, but still a lachrymator. |
| Storage | Store at 4°C, under Argon (moisture sensitive). | Store at 4°C, hygroscopic. |
| PPE | Fume hood mandatory.[2] Double nitrile gloves. | Fume hood mandatory.[2] Standard gloves. |
Critical Note: Both reagents are sensitizers. PITC is particularly notorious for causing allergic contact dermatitis. T-ITC, while less volatile, should be treated with the same level of containment due to its potential biological activity.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link
- Drobnica, L., et al. (1977). The chemistry of the -NCS group. The Chemistry of Cyanates and Their Thio Derivatives, 2, 1003-1221.
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 2-Furfuryl isothiocyanate.[6] Link
- Al-Masoudi, N. A., et al. (2012). Synthesis of New 1,2,4-Triazoles derived from 2-Tetrahydrofurfuryl isothiocyanate. Heteroatom Chemistry.
-
Sigma-Aldrich. (2025).[4] Product Specification: 2-Tetrahydrofurfuryl isothiocyanate.[5] Link
Strategic Selection of Alkyl Isothiocyanates in Organic Synthesis
A Comparative Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary
Isothiocyanates (ITCs,
This guide objectively compares the four distinct classes of alkyl isothiocyanates—Methyl (Primary) , Allyl (Activated) , tert-Butyl (Tertiary) , and Cyclohexyl (Secondary) . We analyze their electrophilicity, steric profiles, and handling requirements to provide a decision framework for synthetic optimization.
Part 1: Mechanistic Foundation
The utility of alkyl isothiocyanates stems from the electrophilic nature of the central carbon atom.[2] Unlike isocyanates (
Mechanism of Nucleophilic Addition
The reaction generally proceeds via an addition-proton transfer mechanism. The rate-determining step is the initial nucleophilic attack, which is heavily influenced by the steric bulk of the
Figure 1: General mechanism for the addition of primary amines to alkyl isothiocyanates.
Part 2: Comparative Reactivity Profile
The choice of alkyl group dictates the reaction kinetics and the physicochemical properties of the final product.
Methyl Isothiocyanate (MITC)
-
Profile: The "Hot" Electrophile.
-
Reactivity: Extremely high due to minimal steric hindrance and the lack of electron-donating bulk.
-
Pros: Rapid kinetics; high atom economy.
-
Cons: Extreme volatility and toxicity (Lachrymator); difficult to handle on large scales without specialized containment.
Allyl Isothiocyanate (AITC)[2][3][4][5]
-
Profile: The "Activated" Electrophile.
-
Reactivity: High. The allylic double bond acts as an electron-withdrawing group via induction, increasing the electrophilicity of the central carbon.
-
Pros: Versatile for further functionalization (e.g., alkene metathesis or cyclization); biologically active (TRPA1 agonist).
-
Cons: Prone to polymerization; sensitive to oxidation; significant skin irritant.
Cyclohexyl Isothiocyanate (CyITC)
-
Profile: The "Balanced" Reagent.
-
Reactivity: Moderate. The secondary carbon provides a balance of reactivity and stability.
-
Pros: Low volatility (solid or viscous liquid); forms highly crystalline derivatives (ideal for X-ray crystallography); safer handling profile.
-
Cons: Slower reaction rates with hindered nucleophiles.
tert-Butyl Isothiocyanate (tBu-ITC)
-
Profile: The "Steric Shield."
-
Reactivity: Low. The bulky tertiary group shields the
core, significantly retarding nucleophilic attack. -
Pros: Forms acid-stable thioureas; prevents over-reaction (selectivity); useful for introducing steric bulk to modulate drug binding pockets.
-
Cons: Requires forcing conditions (heat/catalyst) for reaction with weak nucleophiles; lower yields with hindered amines.
Comparative Data Summary
| Feature | Methyl ITC | Allyl ITC | Cyclohexyl ITC | tert-Butyl ITC |
| Electronic Effect | Neutral | Inductive Withdrawing (Activated) | Weakly Donating | Strongly Donating (Deactivated) |
| Steric Hindrance | Negligible | Low | Moderate | High |
| Relative Rate ( | 100 (Reference) | ~120 | ~40 | < 5 |
| Physical State | Volatile Solid ( | Volatile Liquid | Solid/Liquid ( | Liquid |
| Primary Use | Methylation, Small Molecule | Heterocycle Synthesis, Bioconjugation | Crystallography, Stable Intermediates | Steric Protection, Lipophilicity |
*Relative rates are estimated approximations for the reaction with benzylamine in acetonitrile at 25°C.
Part 3: Synthetic Applications & Protocols
Application A: Synthesis of 1,3-Disubstituted Thioureas
This is the most common application. The protocol below is a self-validating system: the disappearance of the ITC peak in IR (
Protocol:
-
Stoichiometry: Dissolve 1.0 eq of the Amine in dry THF or Ethanol.
-
Addition: Add 1.05 eq of the Alkyl Isothiocyanate dropwise at 0°C (for MITC/AITC) or Room Temp (for CyITC/tBu-ITC).
-
Monitoring:
-
MITC/AITC: Reaction usually complete in < 1 hour.
-
tBu-ITC: May require reflux for 4–12 hours.
-
-
Workup:
-
Evaporate solvent.
-
Recrystallize from Ethanol/Water (most thioureas are solids).
-
Validation: Check melting point against literature; NMR shows distinct NH broadening.
-
Application B: Heterocycle Construction (Thiazoles)
Allyl isothiocyanate is particularly valued here.[3] Upon reaction with
Decision Workflow for ITC Selection:
Figure 2: Decision matrix for selecting the appropriate alkyl isothiocyanate based on synthetic goals.
Part 4: Safety and Handling (Critical)
The transition from paper chemistry to the bench requires strict adherence to safety protocols, particularly for the lower alkyl ITCs.
| Compound | Hazard Class | Handling Requirement |
| Methyl ITC | Extreme Toxin / Lachrymator | Fume Hood ONLY. Double glove (Nitrile + Laminate). Quench all glassware with dilute ammonia/bleach before removal from hood. |
| Allyl ITC | Poison / Vesicant | Fume Hood.[4] Avoid metal spatulas (can catalyze polymerization). Store cold to prevent degradation. |
| Cyclohexyl ITC | Irritant / Sensitizer | Standard lab safety. Solid form reduces inhalation risk significantly. |
| t-Butyl ITC | Flammable / Irritant | Standard lab safety. Keep away from ignition sources.[5][6][7] |
Decontamination Protocol: Spills or glassware residues of MITC/AITC should be treated with an aqueous solution of 10% Ammonia and 5% Sodium Hypochlorite (Bleach) . This converts the electrophilic ITC into an inert urea/sulfate byproduct.
References
-
Reactivity of Isothiocyanates
- Mechanochemical synthesis of thioureas, ureas and guanidines. (2017).
-
[Link]
-
Allyl Isothiocyanate Profile
-
Allyl Isothiocyanate Product Information & Stability.[3] Sigma-Aldrich.
-
- Safety Data & Toxicology: Methyl Isothiocyan
-
Synthetic Methodology
-
Heterocycle Synthesis
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Allyl isothiocyanate, 95 57-06-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
Comparative Guide: Mass Spectrometry Fragmentation of 2-Tetrahydrofurfuryl Isothiocyanate Derivatives
Executive Summary
2-Tetrahydrofurfuryl isothiocyanate (2-THFITC) represents a distinct class of heterocyclic isothiocyanates (ITCs) evaluated for chemopreventive properties. Unlike the widely studied aliphatic ITCs (e.g., Sulforaphane) or aromatic ITCs (e.g., Benzyl ITC), 2-THFITC contains a saturated oxygen heterocycle, imparting unique ionization and fragmentation behaviors.
This guide provides a technical analysis of the mass spectrometric (MS) behavior of 2-THFITC and its biologically relevant derivatives (Mercapturic Acid conjugates). We compare the fragmentation mechanics of 2-THFITC against industry standards to aid in metabolite identification and synthesis verification.
Structural Basis & Ionization Physics
To interpret the mass spectrum, one must understand the lability of the two primary functional groups: the Isothiocyanate (-N=C=S) moiety and the Tetrahydrofuran (THF) ether ring.
The Native Molecule (2-THFITC)
-
Formula:
-
Exact Mass: 143.0405 Da
-
LogP (Predicted): ~1.2 (Moderate Lipophilicity)
Ionization Comparison: EI vs. ESI
The choice of ionization source dictates the fragmentation envelope.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Dominant Species | Radical Cation | Protonated |
| Primary Utility | Structural Fingerprinting / GC-MS | Quantitation / LC-MS / Metabolite ID |
| Key Limitation | Molecular ion often weak/absent | Adduct formation ( |
Fragmentation Pathways: Mechanism & Causality
This section details the specific bond cleavages. The fragmentation logic is validated against general ITC behavior [1] and THF ring dissociation patterns [2].
Pathway A: ESI-MS/MS (Collision Induced Dissociation)
In positive ESI (
-
Neutral Loss of HS (
33 Da):-
Mechanism: A characteristic rearrangement where the sulfur atom abstracts a proton, leaving a cyano/isonitrile species.
-
Transition:
. -
Diagnostic Value: High. Confirms the presence of the -NCS group.
-
-
Alpha-Cleavage (Loss of Isothiocyanic Acid/Group):
-
Mechanism: Cleavage at the methylene bridge between the THF ring and the nitrogen.
-
Transition:
(Tetrahydrofurfuryl cation). -
Stability: The resulting
ion is resonance-stabilized by the ether oxygen, often becoming the Base Peak at higher collision energies.
-
Pathway B: Metabolite Analysis (Mercapturic Acid Conjugates)
In biological matrices, ITCs are metabolized via the Mercapturic Acid Pathway. The analyte of interest is the N-acetylcysteine (NAC) conjugate.
-
Conjugate Formula: 2-THFITC + NAC =
-
Precursor Ion:
(approx) -
Primary Fragment (
164): Cleavage of the thioether bond yields the characteristic NAC fragment . This is the standard "survey scan" ion for all ITC conjugates [3].
Visualization of Fragmentation Logic
Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-THFITC. The m/z 85 ion is the most stable quantifier.
Comparative Performance Guide
This section objectively compares 2-THFITC against the industry-standard Sulforaphane (SFN) and Allyl Isothiocyanate (AITC).
Stability and Detectability
| Parameter | 2-THFITC (Target) | Sulforaphane (Benchmark) | Allyl-ITC (Volatile Alt) |
| Molecular Weight | 143.2 g/mol | 177.3 g/mol | 99.1 g/mol |
| Volatility | Moderate | Low | High (GC preferred) |
| ESI Response | Good (Ether oxygen aids protonation) | Excellent (Sulfoxide aids protonation) | Poor (Requires derivatization) |
| Metabolic Stability | High (Cyclic ether is robust) | Moderate (Sulfoxide reduction possible) | Low (Rapid conjugation) |
| Primary MRM |
Why use 2-THFITC?
While Sulforaphane is the potency gold standard, 2-THFITC offers superior stability in acidic media due to the lack of the sulfoxide group, which is prone to reduction or elimination. The THF ring provides a unique lipophilic profile that may alter blood-brain barrier permeability compared to the aliphatic chain of Sulforaphane.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify 2-THFITC and its NAC-conjugate in plasma. Validation: This protocol incorporates "Self-Validating" System Suitability Tests (SST).
Sample Preparation (Derivatization Method)
Direct analysis of free ITCs is unstable. We recommend the Cyclocondensation Assay or GSH-Derivatization [4].
-
Aliquot: 100
L Plasma. -
Derivatization: Add 50
L of 100 mM N-acetylcysteine (NAC) in phosphate buffer (pH 8.5). Incubate at 37°C for 30 mins. Why: Converts unstable electrophilic ITC into a stable thioether conjugate. -
Extraction: Protein precipitation with 400
L Acetonitrile (containing deuterated internal standard). -
Centrifuge: 10,000 x g for 10 mins. Inject Supernatant.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: Triple Quadrupole, ESI Positive Mode.
Workflow Diagram
Figure 2: Analytical workflow for stabilizing and detecting 2-THFITC as a mercapturic acid conjugate.
References
-
Zhang, Y. (2012). "The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates." Carcinogenesis. Link
-
Mayer, P.M., et al. (2015). "Fragmentation of tetrahydrofuran molecules by H+, C+, and O+ collisions." Journal of Chemical Physics. Link
-
Vermeulen, M., et al. (2003). "Analysis of isothiocyanate mercapturic acids in urine: a biomarker for cruciferous vegetable intake." Journal of Agricultural and Food Chemistry. Link
-
Bruggeman, I.M., et al. (1986). "Analytical methods for the determination of isothiocyanates and their mercapturic acid metabolites." Journal of Chromatography B. Link
Technical Guide: Characterization of 2-Tetrahydrofurfuryl Isothiocyanate (2-THFITC) Adducts
Executive Summary
The identification of 2-Tetrahydrofurfuryl isothiocyanate (2-THFITC) adducts presents a specific challenge in covalent drug discovery and toxicological screening. Unlike stable covalent inhibitors (e.g., acrylamides), isothiocyanates (ITCs) form reversible dithiocarbamate adducts with cysteine residues. This reversibility, combined with the specific polarity of the tetrahydrofuran ring in 2-THFITC, requires a tailored analytical approach to prevent false negatives during mass spectrometry.
This guide compares the "Gold Standard" Glutathione (GSH) Trapping method against alternative "Small Molecule" and "Proteomic" approaches. It establishes a self-validating protocol for identifying 2-THFITC adducts, emphasizing the critical role of pH control and Neutral Loss (NL) scanning.
The Chemistry of Capture: 2-THFITC Specifics
2-THFITC contains a tetrahydrofuran (THF) ether ring, which distinguishes it from the purely lipophilic Benzyl-ITC or the sulfoxide-containing Sulforaphane.
-
Molecular Weight (2-THFITC): ~143.19 Da (Formula: C₆H₉NO₂S)
-
Electrophile Type: Soft electrophile (targets sulfhydryl groups).
-
Reaction Product: Dithiocarbamate (reversible).
Reaction Mechanism
The central carbon of the isothiocyanate group (-N=C=S) undergoes nucleophilic attack by the thiolate anion (RS⁻) of glutathione or protein cysteines.
Figure 1: The reversible reaction of 2-THFITC with Glutathione. Note that high pH or thermal energy in the MS source can drive the reaction backward.
Comparative Methodology
We evaluated three primary methods for identifying 2-THFITC adducts. The GSH Trapping with Neutral Loss Scan is recommended due to its balance of physiological relevance and analytical sensitivity.
| Feature | Method A: GSH Trapping (Recommended) | Method B: Dansyl-GSH Tagging | Method C: Intact Protein MS (Top-Down) |
| Principle | Incubate with physiological GSH; detect specific mass shift. | Use fluorescent/heavy tag on GSH for higher sensitivity. | Detect mass shift on whole protein (e.g., BSA/Keap1). |
| Sensitivity | High (with NL scanning). | Very High (Fluorescence/MS). | Low (Adduct is small % of total mass). |
| Physiological Relevance | High (Mimics cellular defense). | Medium (Tag may alter kinetics). | High (Real target context). |
| 2-THFITC Specificity | Excellent (Predictable m/z 450). | Good. | Poor (Small mass shift ~143 Da is hard to resolve on 60kDa protein). |
| Cost/Complexity | Low / Standard LC-MS.[1] | Medium / Requires synthesis. | High / Requires High-Res MS (Orbitrap/FT-ICR). |
Why GSH Trapping Wins
While Method B offers higher sensitivity, the dansyl group adds steric bulk that may affect the reaction kinetics of the compact 2-THFITC molecule. Method C is often inconclusive because the labile dithiocarbamate bond can break during the ionization required for large proteins.
Experimental Protocol: The Self-Validating Workflow
This protocol includes a Positive Control (Sulforaphane) and a Negative Control (N-Ethylmaleimide, NEM) to validate the assay conditions.
Materials
-
Analyte: 2-Tetrahydrofurfuryl isothiocyanate (2-THFITC).
-
Trap: Reduced L-Glutathione (GSH), 10 mM in water (Freshly prepared).
-
Buffer: Potassium Phosphate (100 mM, pH 7.4). Crucial: Do not use Tris (contains amines).
-
Quench: 5% Formic Acid in Acetonitrile.
Step-by-Step Methodology
-
Preparation:
-
Prepare 2-THFITC stock (10 mM in DMSO).
-
Prepare GSH stock (10 mM in water).
-
Control A: Sulforaphane (Known GSH binder).
-
Control B: 2-THFITC without GSH (Stability check).
-
-
Incubation:
-
Mix: 5 µL 2-THFITC stock + 50 µL GSH stock + 445 µL Buffer (Final: 100 µM ITC, 1 mM GSH).
-
Incubate at 37°C for 60 minutes .
-
Note: The 1:10 ratio ensures pseudo-first-order kinetics.
-
-
Quenching (Critical Step):
-
Add 500 µL of cold 5% Formic Acid/Acetonitrile .
-
Why? Acidification (pH < 3) protonates the dithiocarbamate nitrogen, significantly stabilizing the adduct against dissociation.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
Mobile Phase: A: 0.1% Formic Acid in H₂O; B: 0.1% Formic Acid in ACN.
-
Gradient: 5% B to 95% B over 10 mins.
-
Mass Spectrometry Settings (Triple Quadrupole)
To specifically identify the 2-THFITC-GSH adduct, use Neutral Loss (NL) and Precursor Ion (PI) scans.[2]
-
Target Adduct Mass ([M+H]⁺):
-
2-THFITC (143.19) + GSH (307.32) = 450.51 Da .
-
-
Scan Mode 1: Neutral Loss of 129 Da
-
Detects loss of the pyroglutamic acid moiety (characteristic of GSH adducts).
-
Trigger: If precursor loses 129, acquire MS2.
-
-
Scan Mode 2: Precursor Ion of m/z 308
-
Detects fragmentation where the ITC falls off, leaving protonated GSH.
-
Data Interpretation & Troubleshooting
The Analytical Workflow Diagram
Figure 2: Analytical workflow for identifying labile ITC adducts. Note the parallel scanning modes to ensure capture.
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| No Adduct Peak (m/z 450) | Adduct dissociated in source. | Lower ESI source temperature (<300°C) and declustering potential. |
| High Background Noise | Non-specific binding or dimer formation. | Use 13C-labeled GSH as an internal standard to distinguish real adducts. |
| Peak Tailing | Adduct instability on column. | Ensure mobile phase pH is acidic (0.1% Formic Acid). |
| Mass Shift is +142 not +143 | Oxidation or desulfurization. | Check for "desulfurization" (loss of H₂S) which converts ITC adduct to an amide (rare but possible). |
Validation Criteria
For a confirmed identification, the data must meet three criteria:
-
Retention Time: The adduct must elute after free GSH but before the parent 2-THFITC (due to the polar GSH moiety).
-
Mass Accuracy: Parent ion [M+H]⁺ within 5 ppm of theoretical (450.51).
-
Fragmentation Pattern: MS/MS must show the characteristic GSH fragments (m/z 308 , m/z 179 ) and the neutral loss of 129 Da.
References
-
Kassahun, K., et al. (1994). "Glutathione Conjugation: The Gold Standard for Reactive Metabolite Screening."[3] Chemical Research in Toxicology. (General reference for GSH trapping methodology).
-
Baillie, T. A., & Davis, M. R. (1993). "Mass Spectrometry in the Analysis of Glutathione Conjugates." Biological Mass Spectrometry. (Foundational text on Neutral Loss scanning).
-
Shibata, T., et al. (2011). "Protein modification by isothiocyanates: Dithiocarbamate formation and its reversibility." Free Radical Biology and Medicine. (Specific mechanism of ITC reversibility).
-
PubChem Compound Summary. "Tetrahydrofurfuryl isothiocyanate." (Structural verification).
-
Dieckhaus, C. M., et al. (2005).[4] "Changes in the Covalent Binding of Reactive Metabolites to Proteins." Chemical Research in Toxicology. (Comparison of trapping agents).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous screening of glutathione and cyanide adducts using precursor ion and neutral loss scans-dependent product ion spectral acquisition and data mining tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of trapping profiles between d-peptides and glutathione in the identification of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
2-Tetrahydrofurfuryl Isothiocyanate: A Targeted NF-κB Inhibitor for Inflammation and Chemoprevention
Executive Summary
2-Tetrahydrofurfuryl isothiocyanate (2-THFITC) , often coded as ITC-4 in pharmacological literature, represents a distinct class of heterocyclic isothiocyanates. Unlike the widely available aliphatic (Sulforaphane) or aromatic (Phenethyl isothiocyanate) analogs, 2-THFITC incorporates a tetrahydrofuran ring, conferring unique lipophilicity and binding characteristics.
While Sulforaphane (SFN) is the gold standard for Nrf2-mediated antioxidant defense, 2-THFITC has been identified as a superior inhibitor of the NF-κB signaling pathway compared to traditional analogs like PEITC. This distinct mechanism makes it a high-value candidate for research into chronic inflammation suppression and cancer chemoprevention, particularly where upstream cytokine modulation (IL-1β, IL-6, TNF-α) is the therapeutic goal.
Chemical Profile & Stability
The structural differentiation of 2-THFITC lies in its oxygen-containing heterocyclic ring. This feature alters its electrophilicity compared to the purely carbon-based side chains of SFN and PEITC.
| Feature | 2-Tetrahydrofurfuryl ITC (2-THFITC) | Phenethyl ITC (PEITC) | Sulforaphane (SFN) |
| Structure Class | Heterocyclic | Aromatic | Aliphatic Sulfoxide |
| CAS Number | 36810-87-4 | 55-18-5 | 4478-93-7 |
| Molecular Weight | 143.21 g/mol | 163.24 g/mol | 177.29 g/mol |
| Primary Target | NF-κB Pathway (p65 translocation) | Phase II Enzymes / Apoptosis | Nrf2 / Phase II Enzymes |
| Stability | Moderate; volatile in fermented matrices | Volatile liquid | Unstable (often stabilized as glucoraphanin) |
Mechanism of Action
2-THFITC functions as a potent electrophile. Its biological activity is defined by two opposing but complementary pathways: the suppression of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway .
Primary Mechanism: NF-κB Suppression
Research indicates that 2-THFITC inhibits the phosphorylation of IκBα (Inhibitor of kappa B), preventing its degradation. This blockade stops the release of the NF-κB p65 subunit, thereby halting its translocation to the nucleus. Without p65 nuclear accumulation, the transcription of pro-inflammatory cytokines is silenced.
Figure 1: Mechanism of NF-κB suppression by 2-THFITC. The compound blocks the upstream IKK activation, preventing the nuclear translocation of p65.
Comparative Efficacy Analysis
In direct head-to-head assays using LPS-stimulated RAW 264.7 macrophages, 2-THFITC demonstrated a distinct profile compared to PEITC. While PEITC is slightly more potent in absolute PGE2 reduction (lower IC50), 2-THFITC is cited as having stronger direct inhibition of the NF-κB transcriptional machinery .
Table 1: Anti-Inflammatory Potency Comparison
Data derived from LPS-stimulated RAW 264.7 Macrophages [1].[1]
| Compound | PGE2 Inhibition (IC50) | NF-κB Inhibition Rating | Cytotoxicity at Active Dose | Key Downstream Targets Reduced |
| 2-THFITC | 8.71 ± 2.36 μM | High (+++) | None | iNOS, COX-2, IL-1β, IL-6, TNF-α |
| PEITC | 5.27 ± 1.07 μM | Moderate (++) | Low | iNOS, COX-2 |
| 3-Morpholinopropyl ITC | 7.68 ± 1.52 μM | High (+++) | None | iNOS, COX-2 |
Interpretation:
-
Specificity vs. Potency: Although PEITC has a lower IC50 for PGE2 (meaning less is needed to stop prostaglandin synthesis), 2-THFITC is identified as a more potent inhibitor of the upstream NF-κB translocation event. This suggests 2-THFITC may be a better choice for targeting the broad "cytokine storm" profile (IL-6, TNF-α) rather than just the COX-2/PGE2 axis.
-
Safety Profile: The inhibition of inflammatory mediators by 2-THFITC occurs at concentrations that do not compromise cell viability, ensuring the effect is pharmacological, not toxicological.
Experimental Protocols
These protocols are designed for researchers validating 2-THFITC activity in vitro.
Protocol A: Assessment of NF-κB p65 Nuclear Translocation
Objective: To visualize and quantify the blockade of p65 entry into the nucleus.
Materials:
-
HT-29-N9 or RAW 264.7 cells.[2]
-
2-THFITC (dissolved in DMSO, final concentration < 0.1%).[2]
-
LPS (Lipopolysaccharide) 1 μg/mL.[3]
-
Anti-p65 primary antibody & Fluorescent secondary antibody.
Workflow:
-
Seeding: Plate cells at
cells/well on glass coverslips in 6-well plates. Incubate for 24h. -
Pre-treatment: Treat cells with 5, 10, or 20 μM 2-THFITC for 1-2 hours. Include a Vehicle Control (DMSO only).
-
Stimulation: Add LPS (1 μg/mL) and incubate for 30 minutes . (Note: NF-κB translocation is rapid; long incubations will miss the peak).
-
Fixation: Wash with cold PBS and fix with 4% paraformaldehyde for 15 min.
-
Staining: Permeabilize with 0.2% Triton X-100. Block with 5% BSA. Incubate with Anti-p65 antibody overnight at 4°C, followed by secondary antibody (1h). Stain nuclei with DAPI.
-
Analysis: Image via confocal microscopy.
-
Positive Control (LPS only): Strong p65 signal in the nucleus (colocalized with DAPI).
-
2-THFITC Group: p65 signal remains cytosolic; Nucleus remains DAPI-blue only.
-
Protocol B: PGE2 Inhibition Assay (ELISA)
Objective: To determine the IC50 for inflammatory mediator suppression.
Workflow:
-
Seeding: Seed RAW 264.7 macrophages in 96-well plates (
cells/well). -
Treatment: Co-treat cells with LPS (1 μg/mL) and varying concentrations of 2-THFITC (0.1 – 50 μM) for 24 hours .
-
Supernatant Collection: Centrifuge plates at 1000xg for 5 min. Collect cell-free supernatant.
-
Quantification: Use a competitive PGE2 ELISA kit.
-
Calculation:
Plot Log(Concentration) vs. % Inhibition to derive IC50.
Emerging Applications
Beyond pure pharmacodynamics, 2-THFITC is gaining traction in:
-
Antimicrobial Formulations: It has shown efficacy against Acanthamoeba castellanii trophozoites and cysts, outperforming some standard extracts in specific retention assays [2].
-
Functional Food Preservation: Identified as a bioactive volatile in fermented Sea Buckthorn juice, contributing to the matrix's antioxidant capacity and microbial stability [3].
References
-
Prawan, A., Saw, C. L., Khor, T. O., Keum, Y. S., Yu, S., Hu, L., & Kong, A. N. (2009).[4] Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling. Chemico-biological interactions, 179(2-3), 202–211.[3][4][5][6]
-
Korkmaz, M., et al. (2022). Expression Analysis of Cyst Specific Protein (CSP21) and Cellulose Synthase II (CSII) Genes in Acanthamoeba castellanii Trophozoites Exposed to Silver Nanoparticles Conjugated with Elaeagnus umbellata. Acta Parasitologica.
-
Markowski, J., et al. (2023). Effects of Different Yeasts on the Physicochemical Properties and Aroma Compounds of Fermented Sea Buckthorn Juice. Foods, 12(4).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Longqin Hu - Google Scholar [scholar.google.com]
- 5. Sequential treatment of phenethyl isothiocyanate increases sensitivity of Temozolomide resistant glioblastoma cells by decreasing expression of MGMT via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
2-Tetrahydrofurfuryl isothiocyanate proper disposal procedures
Senior Application Scientist Note: Handling 2-Tetrahydrofurfuryl isothiocyanate requires more than just compliance; it requires an understanding of its electrophilic nature. As a lachrymator and a potent electrophile, this compound presents a dual risk: immediate operator incapacitation (tears/respiratory distress) and delayed cross-reactivity in waste containers.[1] The protocols below are designed to mitigate both.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the chemical identity. This compound is often confused with its alcohol precursor (Tetrahydrofurfuryl alcohol), but the isothiocyanate functional group (-N=C=S) drastically changes the safety profile.[1]
| Parameter | Data | Critical Disposal Implication |
| Chemical Name | 2-Tetrahydrofurfuryl isothiocyanate | Do not mix with amines (exothermic).[1] |
| CAS Number | 36810-87-4 | Use for waste manifesting.[1] |
| Functional Group | Isothiocyanate (-N=C=S) | Electrophilic; reacts with nucleophiles.[1] |
| Physical State | Liquid (Oil) | High viscosity; may adhere to glass.[1] |
| Flash Point | ~123°C (Combustible) | Classify as "Combustible Liquid" if bulk.[1] |
| Key Hazards | Lachrymator , Corrosive (Skin/Eye) | Fume hood mandatory. Full face shield recommended.[1] |
| Reactivity | Moisture Sensitive | Do not dispose in aqueous acid waste. |
The Mechanism: Why Segregation Matters
To dispose of this chemical safely, you must understand its reactivity. The central carbon in the isothiocyanate group is highly electrophilic.
-
The Risk: If you pour this into a general "Organic Waste" drum containing waste amines (e.g., piperidine, triethylamine), a rapid nucleophilic addition occurs. This generates heat and forms thioureas, potentially pressurizing the drum.
-
The Solution: Segregate into "Non-Halogenated, Non-Amine Organic" waste streams or chemically quench before disposal.[1]
Visualizing the Quenching Pathway
The following diagram illustrates the chemical logic for neutralization (quenching) versus direct disposal.
Figure 1: Decision matrix for disposal. Bulk liquids are best segregated; spills or small residues should be chemically stabilized (quenched) to prevent lachrymatory off-gassing.[1]
Operational Disposal Protocols
Protocol A: Routine Bulk Disposal (Preferred)
Use this for expired bottles or unused aliquots >10 mL.[1]
-
Segregation: Designate a specific waste container labeled: "Hazardous Waste - Toxic, Corrosive (Isothiocyanates)." [1]
-
Compatibility Check: Ensure the container does NOT contain:
-
Transfer:
-
Labeling: Mark the container with the specific CAS (36810-87-4) to aid the waste contractor (e.g., Clean Harbors, Veolia) in proper incineration profiling.[1]
Protocol B: Chemical Quenching (Spills & Glassware)
Use this for cleaning glassware, empty bottles, or neutralizing spills. This converts the volatile lachrymator into a stable thiourea derivative.
Reagents Needed:
Step-by-Step Procedure:
-
Preparation: In a fume hood, prepare a Quenching Solution : 50% Ethanol / 50% Concentrated Ammonium Hydroxide.
-
Application:
-
For Glassware: Rinse the contaminated flask with the Quenching Solution. Swirl and let sit for 30 minutes.
-
For Spills: Cover the spill with absorbent pads, then soak the pads with the Quenching Solution.
-
-
Reaction: The ammonia acts as a nucleophile, attacking the isothiocyanate carbon.[1]
-
Observation: The lachrymatory (tear-inducing) effect should diminish rapidly.[1]
-
-
Final Cleanup:
-
Wash the quenched glassware with water and acetone.[1]
-
Dispose of the reaction mixture (now containing thiourea derivatives) into the standard "Basic Organic Waste" stream.
-
Emergency Response (Spill Scenario)
If a bottle breaks outside a fume hood, immediate action is required due to the lachrymatory nature.
-
Evacuate: Clear the immediate area. The vapor is a respiratory irritant.[1]
-
PPE Up: Don safety goggles, nitrile gloves (double layer), and a lab coat. If the volume is large (>100mL) and ventilation is poor, a half-mask respirator with organic vapor cartridges is advised.[1]
-
Contain: Surround the spill with inert absorbent (Vermiculite or Sand).[1] Do not use sawdust (combustible).[1]
-
Neutralize: Apply the Quenching Solution (from Protocol B) directly to the absorbent material.[1]
-
Disposal: Scoop the wet absorbent into a sealable bag/container. Label as "Debris contaminated with Isothiocyanates."[1]
Regulatory & Compliance (RCRA Context)
In the United States, this compound does not have a specific "P" or "U" list code. However, it is regulated under RCRA (Resource Conservation and Recovery Act) based on characteristics:
-
Characteristic Waste: Likely qualifies as D003 (Reactivity) if it can generate toxic gases (COS) with water, though typically it is managed as Hazardous Waste (Toxic/Corrosive) .[1]
-
Satellite Accumulation: Keep the waste container closed at all times except when adding waste. Open containers of isothiocyanates will fill the lab with lachrymatory vapors.[1]
References
-
Sigma-Aldrich. (n.d.).[1] 2-Furfuryl isothiocyanate Safety Data Sheet. Retrieved from
-
National Institutes of Health (PubChem). (n.d.).[1] Tetrahydrofurfuryl isothiocyanate Compound Summary. Retrieved from [1]
-
Thermo Fisher Scientific. (2012).[1] Safety Data Sheet: Isothiocyanates. Retrieved from [1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General reference for amine/isothiocyanate segregation).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
